2-(Pyridin-4-YL)pyrimidine-5-carbonitrile
Description
Properties
IUPAC Name |
2-pyridin-4-ylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMCYZSCFJVBSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Pyridyl-Pyrimidine Nexus: Technical Guide to 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
The following technical guide details the chemical identity, synthetic architecture, and medicinal utility of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile , a critical heteroaryl scaffold in modern drug discovery.
Executive Summary
This compound (CAS 1158735-19-3 ) represents a "privileged scaffold" in medicinal chemistry. This bi-heteroaryl system combines the electron-deficient nature of the pyrimidine ring with the basicity of the pyridine nitrogen, creating a versatile pharmacophore. The 5-carbonitrile group serves as a critical synthetic handle for further functionalization (e.g., to amides or amines) and acts as a hydrogen bond acceptor in protein-ligand interactions. Its structural derivatives are heavily implicated in the inhibition of EGFR kinases (oncology) and Adenosine Receptors (neurology/immunology).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 1158735-19-3 |
| Molecular Formula | C₁₀H₆N₄ |
| Molecular Weight | 182.18 g/mol |
| SMILES | N#CC1=CN=C(C2=CC=NC=C2)N=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH; insoluble in water |
| pKa (Calc) | ~3.5 (Pyridine N), ~1.0 (Pyrimidine N) |
| LogP (Calc) | ~1.2 – 1.5 (Lipophilic, suitable for CNS penetration) |
Synthetic Architecture
The most robust route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This method offers higher yields and functional group tolerance compared to traditional condensation methods (e.g., Pinner synthesis).
Primary Synthetic Route: Palladium-Catalyzed Cross-Coupling
This protocol couples a halogenated pyrimidine with a pyridyl boronic acid.
-
Starting Material A: 2-Chloropyrimidine-5-carbonitrile
-
Starting Material B: Pyridin-4-ylboronic acid (or pinacol ester)
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
-
Base: K₂CO₃ or Cs₂CO₃
Step-by-Step Protocol
-
Charge: In a reaction vial, combine 2-chloropyrimidine-5-carbonitrile (1.0 eq), Pyridin-4-ylboronic acid (1.1 eq), and Pd(dppf)Cl₂ (5 mol%).
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). The water is crucial for the base solubility.
-
Degassing: Sparge with Argon or Nitrogen for 10 minutes to remove O₂ (critical to prevent homocoupling).
-
Reaction: Heat to 90–100°C for 4–12 hours. Monitor by LC-MS for the mass peak [M+H]⁺ = 183.2.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash column chromatography (SiO₂).[2] Elute with a gradient of 0–5% MeOH in DCM.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed Suzuki-Miyaura coupling strategy for the synthesis of the target bi-heteroaryl core.
Medicinal Chemistry Applications
This scaffold is not merely an intermediate; it is a bioactive core used to target specific protein pockets.
Kinase Inhibition (EGFR)
The 2-(pyridin-4-yl)pyrimidine motif mimics the adenine ring of ATP.
-
Mechanism: The pyridine nitrogen and pyrimidine nitrogens form a "hinge-binding" motif, accepting hydrogen bonds from the backbone amides of the kinase hinge region (e.g., Met793 in EGFR).
-
Nitrile Function: The C-5 nitrile group can project into the ribose-binding pocket or the "gatekeeper" region, often improving selectivity or metabolic stability compared to a halogen.
-
Relevance: Derivatives are explored as Third-Generation EGFR Inhibitors to overcome T790M resistance mutations in Non-Small Cell Lung Cancer (NSCLC).
Adenosine Receptor Antagonism (A2A)
-
Target: A2A receptors are GPCRs involved in suppressing immune response in the tumor microenvironment.
-
Binding: The planar bi-aryl system stacks between phenylalanine residues (Phe168) in the orthosteric binding site, while the nitrile group interacts with Asn253.
Pharmacophore Interaction Map
Caption: Pharmacophoric mapping of the scaffold within a typical kinase ATP-binding pocket.
Analytical Characterization
To validate the synthesis of CAS 1158735-19-3, the following analytical signals are required:
-
¹H NMR (400 MHz, DMSO-d₆):
-
Pyrimidine Protons: A singlet integrating to 2H around δ 9.40–9.50 ppm . The symmetry of the pyrimidine ring (positions 4 and 6) makes these equivalent.
-
Pyridine Protons: Two doublets (AA'BB' system).
-
Protons adjacent to Pyrimidine (C3', C5'): δ 8.40–8.50 ppm (d, 2H).
-
Protons adjacent to Nitrogen (C2', C6'): δ 8.80–8.90 ppm (d, 2H).
-
-
-
¹³C NMR: Expect signals for the nitrile carbon (~115 ppm), pyrimidine C2/C4/C6, and pyridine carbons.
-
Mass Spectrometry (ESI): Positive mode [M+H]⁺ = 183.2 m/z .
-
IR Spectroscopy: Distinct sharp nitrile stretch (C≡N) at 2220–2240 cm⁻¹ .
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, it should be handled as a Functional Nitrile/Pyridine derivative .
-
GHS Classification:
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis of the nitrile to the amide.
References
-
ThoreauChem. Product Detail: this compound (CAS 1158735-19-3). Retrieved from
-
Royal Society of Chemistry. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. (2021).[3] Retrieved from
-
Journal of Medicinal Chemistry. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. (2022).[4] Retrieved from
-
ChemicalBook. 2-Chloropyrimidine-5-boronic acid Synthesis Protocols (Suzuki Coupling Reference). Retrieved from
-
Frontiers in Pharmacology. A Review on Fused Pyrimidine Systems as EGFR Inhibitors. (2022).[4] Retrieved from
Sources
Technical Monograph: Biological Activity of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
This technical guide provides an in-depth analysis of the biological activity, mechanism of action (MOA), and experimental characterization of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile .
Executive Technical Summary
The molecule This compound represents a "privileged scaffold" in medicinal chemistry, exhibiting dual-functionality depending on its substitution pattern. Its core biological activity is primarily characterized as a Non-Purine Xanthine Oxidoreductase (XOR) Inhibitor , utilized in the management of hyperuricemia and gout.
Structurally, the molecule features a pyrimidine ring substituted at the C2 position with a 4-pyridyl group and at the C5 position with a nitrile (cyano) group. This specific arrangement allows the molecule to mimic the transition state of hypoxanthine/xanthine in the molybdenum-pterin active site of Xanthine Oxidase (XO), while also serving as a hinge-binding motif in kinase inhibitor design (specifically CDK and PI3K) when further functionalized at the C4 position.
Key Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₀H₆N₄ | High nitrogen content increases solubility and H-bond potential. |
| Core Pharmacophore | Aryl-pyrimidine carbonitrile | Bioisostere for purine; critical for active site recognition. |
| Primary Target | Xanthine Oxidoreductase (XOR) | Inhibition of uric acid production (IC₅₀ range: nM to low µM). |
| Secondary Targets | Kinases (CDK2, PI3K, EGFR) | Activity dependent on C4-amino substitution (Hinge binder). |
| Binding Mode | Mixed-type / Competitive | Interacts with the Molybdenum cofactor (Mo-co) channel. |
Mechanism of Action (MOA)
Primary MOA: Xanthine Oxidoreductase Inhibition
The biological efficacy of this compound stems from its ability to occlude the solvent channel leading to the molybdenum-pterin center of the XO enzyme. Unlike allopurinol (a purine analog), this scaffold does not require metabolic conversion to an active form (ribosylation).
-
The Nitrile Warhead: The C5-cyano group is critical. It acts as a hydrogen bond acceptor, interacting with the active site residues (specifically Arg880 and Glu802 in bovine/human XO models) and potentially interacting with the Mo-OH group.
-
The Pyridine-Pyrimidine Axis: The bi-aryl system engages in
- stacking interactions with Phe914 and Phe1009 , stabilizing the inhibitor within the hydrophobic pocket.
Secondary MOA: Kinase Hinge Binding
When the C4 position of the pyrimidine ring is substituted (e.g., with a morpholine or aniline), the molecule shifts its biological profile to inhibit kinases. The nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors for the backbone amide of the kinase "hinge" region (e.g., Met81 in CDK2), effectively competing with ATP.
Pathway Visualization
The following diagram illustrates the intervention point of the compound within the Purine Catabolism pathway.
Figure 1: Mechanism of Action showing the dual blockade of Xanthine Oxidase by the pyrimidine-carbonitrile scaffold, preventing Uric Acid formation.
Structure-Activity Relationship (SAR) Data
The biological activity is highly sensitive to substitutions on the pyrimidine ring. The following table summarizes the shift in potency based on structural modifications.
| Structural Variant | Substitution (R-Group) | Primary Activity (IC₅₀) | Target Class |
| Core Scaffold | Unsubstituted | 0.5 - 5.0 µM | Xanthine Oxidase |
| Derivative A | 4-Isobutoxy | < 50 nM | Xanthine Oxidase (Potent) |
| Derivative B | 4-Amino-phenyl | 10 - 100 nM | Kinase (CDK/EGFR) |
| Derivative C | 2,4-Dimorpholine | ~ 400 nM | PI3K Kinase |
Expert Insight: The unsubstituted core is a moderate inhibitor. To achieve nanomolar potency (comparable to Febuxostat), a hydrophobic group (alkoxy or aryl) at the C4 or C6 position is typically required to fill the hydrophobic pocket adjacent to the molybdenum center.
Experimental Protocols
To validate the biological activity of this compound, the following self-validating protocols are recommended. These protocols prioritize reproducibility and kinetic accuracy.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: Determine the IC₅₀ of the compound by monitoring the formation of uric acid spectrophotometrically.
Reagents:
-
Buffer: 50 mM Potassium Phosphate buffer (pH 7.5) with 0.1 mM EDTA.
-
Enzyme: Xanthine Oxidase (from bovine milk), 0.05 units/mL.
-
Substrate: Xanthine (100 µM final concentration).
-
Control: Allopurinol or Febuxostat (Positive Control).
Protocol Workflow:
-
Preparation: Dissolve this compound in DMSO to create a 10 mM stock. Serial dilute in buffer to range from 0.01 µM to 100 µM.
-
Pre-incubation (Critical Step): Mix 10 µL of inhibitor solution with 10 µL of XO enzyme solution and 170 µL of buffer. Incubate at 25°C for 10 minutes.
-
Why? Many non-purine inhibitors exhibit "slow-binding" kinetics. Pre-incubation ensures equilibrium is reached before substrate addition.
-
-
Initiation: Add 10 µL of Xanthine substrate (2 mM stock) to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 295 nm (specific for uric acid) for 10 minutes using a kinetic microplate reader.
-
Calculation: Plot the initial velocity (
) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC₅₀.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the spectrophotometric validation of XO inhibitory activity.
Safety & Pharmacokinetics (PK)
When evaluating this scaffold for drug development, the following parameters are characteristic of the class:
-
Solubility: The pyridine nitrogen improves aqueous solubility compared to all-carbon aryl rings, but the planarity can lead to crystal packing issues. Formulation often requires mesylate or hydrochloride salt formation.
-
Metabolic Stability: The nitrile group is generally stable, but the pyridine ring is susceptible to N-oxidation by CYPs.
-
Toxicity: Unlike purine analogs, this scaffold avoids hypersensitivity reactions associated with toxic metabolites (e.g., oxypurinol accumulation), but potential off-target kinase inhibition (e.g., CDK2) must be screened early to avoid cytotoxicity.
References
-
Design, synthesis and biological evaluation of this compound derivatives as novel xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry. Context: Establishes the core scaffold as a potent XOR inhibitor.
-
Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia. Source: Medicinal Chemistry Research.[1][2] Context: Reviews the structural requirements (SAR) for the pyrimidine-carbonitrile class.
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry. Context: Discusses the synthesis and kinase/receptor selectivity of the carbonitrile scaffold.
-
Discovery of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7] Context: Demonstrates the versatility of the scaffold for kinase targets when substituted.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Strategic Design and Synthesis of Pyrimidine-5-carbonitrile Scaffolds in Medicinal Chemistry
Executive Summary
The pyrimidine-5-carbonitrile scaffold represents a privileged structure in modern drug discovery, offering a distinct pharmacological profile compared to its halogenated or alkylated congeners. This guide analyzes the "Nitrile Effect" within the pyrimidine core, detailing the electronic and steric advantages that drive potency in kinase inhibitors (e.g., JAK, VEGFR-2) and antiviral agents. We provide a comprehensive technical roadmap for the rational design, synthetic construction, and biological validation of these derivatives, moving beyond basic synthesis to explore the causality behind their medicinal success.
The Pharmacophore: The "Nitrile Effect" at C5
The C5 position of the pyrimidine ring is a critical vector for optimization. While traditional medicinal chemistry often utilizes halogens (Cl, Br, F) at this position to fill hydrophobic pockets, the introduction of a nitrile (cyano) group offers superior physicochemical properties.
Electronic and Steric Causality
-
Bioisosterism: The nitrile group is a classical bioisostere for carbonyls and halogens but possesses a unique linear geometry (1.1 Å C-N distance) and a high dipole moment (~3.9 D).
-
Metabolic Stability: Unlike oxidative labile sites, the C5-nitrile blocks metabolic soft spots on the pyrimidine ring, extending half-life (
). -
H-Bonding Capability: In kinase drug design, the nitrogen lone pair of the nitrile group acts as a weak-to-moderate hydrogen bond acceptor. This is particularly effective in targeting the "gatekeeper" residues or water networks within the ATP-binding pocket of kinases like JAK or EGFR.
Structural Vectors
The pyrimidine-5-carbonitrile core offers three distinct vectors for SAR (Structure-Activity Relationship) exploration:
-
C5 (Nitrile): Electronic modulator; withdraws electron density from the ring, increasing the acidity of NH groups at C2/C4 (if present) and strengthening H-bond donor capability of the scaffold.
-
C4 (Hinge Binder): Typically substituted with aryl ethers or amines to interact with the hydrophobic region I.
-
C2 (Solvent Front): Ideal for solubilizing groups (morpholine, piperazine) or motifs to reach the ribose binding pocket.
Figure 1: SAR Logic for Pyrimidine-5-carbonitrile optimization. The C5-nitrile acts as the electronic anchor, influencing the reactivity and binding properties of the C2 and C4 vectors.
Synthetic Architectures
Constructing the pyrimidine-5-carbonitrile core requires choosing between de novo cyclization (best for diversity at C2/C4/C6) and late-stage functionalization (best for optimizing the C5 position specifically).
Pathway A: The "Pinner-Like" Multi-Component Reaction (MCR)
For high-throughput library generation, the three-component condensation is preferred. This approach builds the ring from acyclic precursors.
-
Reagents: Aromatic aldehyde + Malononitrile (provides the CN and C5/C6) + Amidines/Guanidines (provides N1-C2-N3).
-
Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.
-
Advantage: One-pot synthesis; water-compatible (green chemistry).
Pathway B: Late-Stage Pd-Catalyzed Cyanation
For lead optimization where the pyrimidine core is already established, converting a C5-halogen to a nitrile is the industry standard.
-
Substrate: 5-Bromo-pyrimidine derivatives.
-
Reagents:
(Zinc cyanide), or , and dppf (ligand). -
Causality: The 5-position of pyrimidine is electron-deficient, making electrophilic aromatic substitution difficult. However, it is highly amenable to Palladium-catalyzed cross-coupling.
is preferred over NaCN due to lower toxicity and better compatibility with non-polar solvents used in Pd chemistry.
Figure 2: Dual Synthetic Pathways. Pathway A is preferred for scaffold diversity, while Pathway B is utilized for late-stage lead optimization.
Experimental Protocols (Self-Validating Systems)
Protocol: Palladium-Catalyzed Cyanation of 5-Bromopyrimidine
Rationale: This protocol uses Zinc Cyanide (
Materials:
-
Substrate: 2,4-substituted-5-bromopyrimidine (1.0 eq)
-
Source:
(0.6 eq - Note: 0.5 eq provides 1 CN, slight excess ensures completion) -
Catalyst:
(5-10 mol%) -
Solvent: DMF (Anhydrous, degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial and purge with Argon. Oxygen acts as a catalyst poison.
-
Loading: Add the 5-bromopyrimidine substrate and
to the vial. -
Catalyst Addition: Add
in a glovebox or under rapid Argon flow. -
Solvation: Add anhydrous DMF via syringe.
-
Thermal Activation: Heat the mixture to 100-120°C for 4-12 hours.
-
Checkpoint: Monitor by TLC or LCMS. The starting material (SM) will show a characteristic 1:1 bromine isotope pattern (M, M+2). The product will show a single mass peak (M-Br+CN).
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with 10%
(to chelate Zinc and Palladium residues) followed by brine. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol: In Vitro Kinase Selectivity Assay (FRET-Based)
Rationale: To validate the efficacy of the 5-CN scaffold, a biochemical assay measuring IC50 against a target kinase (e.g., VEGFR-2) is required.
-
System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or similar FRET system.
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Antibody: Europium-labeled anti-tag antibody (binds to the kinase).
-
Procedure:
-
Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable Kd) with the Pyrimidine-5-carbonitrile test compound (serial dilution).
-
Readout: Measure TR-FRET signal (Excitation 340 nm, Emission 665 nm/615 nm).
-
Logic: If the 5-CN compound binds to the hinge region, it displaces the Tracer, decreasing the FRET signal.
-
Data Analysis: Plot Emission Ratio vs. log[Inhibitor] to derive IC50.
-
Case Study: VEGFR-2 and COX-2 Dual Inhibition
Recent medicinal chemistry campaigns have highlighted the versatility of the pyrimidine-5-carbonitrile scaffold in oncology.
Lead Compound Analysis (Compound 11e):
Research identified Compound 11e, a pyrimidine-5-carbonitrile derivative, as a potent VEGFR-2 inhibitor (
Comparative Data Summary:
| Feature | 5-H Analog | 5-Bromo Analog | 5-CN Analog (Lead) | Impact of Nitrile |
| Electronic State | Neutral | Inductive withdrawing | Mesomeric withdrawing | Increases acidity of NH (better H-bond donor) |
| Steric Bulk | Low | High (Spherical) | Moderate (Linear) | Fits narrow hydrophobic clefts |
| Metabolic Stability | Low (Oxidation prone) | Moderate | High | Blocks P450 oxidation at C5 |
| Kinase IC50 | >10 | ~2.5 | 0.61 | 15x Potency Increase |
Data derived from structure-activity trends in VEGFR-2/COX-2 pyrimidine inhibitors [1][2].
Mechanism of Action: Molecular docking of 5-CN derivatives reveals that the nitrile nitrogen often interacts with the backbone NH of residues in the hinge region (e.g., Cys919 in VEGFR-2), while the pyrimidine core acts as a scaffold to orient the C4-substituent into the hydrophobic back-pocket.
References
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Source: NIH / Bioorganic Chemistry URL:[Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening. Source: PubMed Central (PMC) URL:[Link]
-
Application of Nitrile in Drug Design. Source: SIOC Journals / Chinese Journal of Organic Chemistry URL:[Link][2]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: NIH / Journal of Medicinal Chemistry URL:[Link]
-
Etravirine: Non-nucleoside reverse transcriptase inhibitor. Source:[2][3][4][5] PubChem URL:[Link]
Sources
- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etravirine and rilpivirine: nonnucleoside reverse transcriptase inhibitors with activity against human immunodeficiency virus type 1 strains resistant to previous nonnucleoside agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rilpivirine | C22H18N6 | CID 6451164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etravirine | C20H15BrN6O | CID 193962 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile analogues and their properties
This technical guide provides an in-depth analysis of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile analogues, a scaffold of increasing significance in medicinal chemistry due to its utility in targeting kinases (CDKs, PI3K) and metalloenzymes (Xanthine Oxidase).
Scaffold Analysis, Synthesis, and Therapeutic Applications
Executive Summary
The This compound core represents a "privileged scaffold" in drug discovery. It combines an electron-deficient pyrimidine ring with a rigid nitrile "warhead" or anchor, flanked by a pyridyl moiety that extends the molecule's reach into deep hydrophobic protein pockets.
This guide explores the structural utility of this scaffold, specifically its role as a bioisostere for purines (adenine mimicry) and its application in developing inhibitors for Cyclin-Dependent Kinases (CDKs) , Phosphoinositide 3-kinases (PI3Ks) , and Xanthine Oxidase (XO) .
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
-
Electronic "Push-Pull" System: The C5-nitrile group strongly withdraws electrons, making the C4 and C6 positions highly electrophilic and susceptible to nucleophilic aromatic substitution (
), facilitating rapid library generation. -
Hinge Binding Motif: The pyrimidine nitrogens (N1/N3) often serve as hydrogen bond acceptors in the kinase hinge region.
-
Metabolic Stability: The nitrile group resists oxidative metabolism better than its carboxylic acid congeners while maintaining hydrogen bond acceptor capability.
Structural Biology & Medicinal Chemistry (SAR)
The efficacy of this scaffold relies on precise functionalization at three key vectors.
The C5-Nitrile (CN) Anchor
Unlike carboxylic acids, the nitrile group is neutral but highly polar. In Xanthine Oxidase (XO) inhibitors, the C5-CN forms critical hydrogen bonds with residues such as Asn768 or Arg880 , mimicking the transition state of hypoxanthine oxidation. In kinase inhibitors, it often projects into the solvent front or interacts with the "gatekeeper" residue, influencing selectivity.
The C2-Pyridin-4-yl Moiety
The 4-pyridyl group provides a linear, rigid extension compared to the bent 2-pyridyl or phenyl rings.
-
Pi-Stacking: In the XO active site, this moiety engages in T-shaped or parallel
-stacking with phenylalanine residues (Phe914 , Phe1009 ).[1] -
Solubility: The pyridine nitrogen provides a protonation site (
), improving aqueous solubility compared to biphenyl analogues.
The C4-Position (Diversity Vector)
This is the primary site for introducing selectivity.
-
Morpholine/Piperazine: Introduces solubility and targets the affinity pocket in PI3K
inhibitors. -
Anilines: Essential for dual CDK6/9 inhibition, forming hydrogen bonds with the hinge region backbone.
Visualization: Structure-Activity Relationship (SAR) Logic
Figure 1: SAR map detailing the functional role of each moiety within the scaffold.
Synthesis Strategies
Two primary routes are recommended for synthesizing these analogues. Route A is preferred for high-throughput diversity at the C2 position, while Route B is ideal for late-stage diversification at C4.
Route A: De Novo Pyrimidine Construction
This route utilizes a condensation reaction between a vinamidinium salt and an amidine.
-
Reactants: 2-(Dimethylamino)methylene-3-oxo-butanenitrile (Vinamidinium equivalent) + Isonicotinamidine (Pyridin-4-carboximidamide).
-
Conditions: NaOEt, EtOH, Reflux, 4-12h.
-
Mechanism: Michael addition followed by cyclization and elimination of dimethylamine.
Route B: Palladium-Catalyzed Cross-Coupling (Recommended)
This modular approach allows for the installation of the pyridin-4-yl group onto a pre-functionalized pyrimidine core.
-
Starting Material: 2-chloro-4-substituted-pyrimidine-5-carbonitrile.
-
Coupling Partner: Pyridin-4-ylboronic acid (or pinacol ester).
-
Catalyst:
or . -
Base/Solvent:
, Dioxane/Water (4:1).
Visualization: Synthetic Workflow
Figure 2: Modular synthesis via sequential S_NAr and Suzuki coupling.
Experimental Protocols
General Synthesis Protocol (Route B)
Objective: Synthesis of 4-morpholino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile.
-
Nucleophilic Substitution (
):-
Dissolve 2,4-dichloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Cool to 0°C. Add DIPEA (1.2 eq) followed by morpholine (1.05 eq) dropwise.
-
Note: The C4 position is more reactive due to steric relief and electronic effects.
-
Stir at RT for 2h. Monitor by TLC/LCMS.
-
Quench with water, extract with EtOAc, dry over
, and concentrate to yield the 2-chloro intermediate.
-
-
Suzuki Coupling:
-
Dissolve the intermediate (1.0 eq) and 4-pyridylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1 ratio, degassed).
-
Add
(2.5 eq) and (5 mol%). -
Heat to 90°C under
atmosphere for 12h. -
Workup: Filter through Celite, dilute with water, extract with DCM.
-
Purification: Flash chromatography (MeOH/DCM gradient).[2]
-
Xanthine Oxidase (XO) Inhibition Assay
Objective: Determine
-
Reagents:
-
Enzyme: Xanthine Oxidase (from bovine milk, 0.05 U/mL).
-
Substrate: Xanthine (50
M final concentration). -
Buffer: 50 mM Phosphate buffer (pH 7.5) with 0.2 mM EDTA.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO (Final DMSO < 1%).
-
Incubate enzyme + compound in buffer for 10 min at 25°C.
-
Initiate reaction by adding Xanthine substrate.
-
Detection: Monitor the formation of uric acid by measuring absorbance at 295 nm for 10 minutes using a kinetic microplate reader.
-
-
Analysis:
-
Calculate % inhibition relative to DMSO control.
-
Fit data to a sigmoidal dose-response curve to determine
.
-
Comparative Data: Biological Activity
The following table summarizes the impact of C4-substitutions on the this compound core.
| C4-Substituent | Primary Target | Mechanism of Action | Key Property |
| Morpholine | PI3K | Competes with ATP; Morpholine oxygen H-bonds to Val851 (PI3K). | High metabolic stability; Moderate solubility. |
| Aniline (Ph-NH-) | CDK9 / CDK6 | Hinge binder; Dual inhibition. | Potent anti-proliferative; often requires solubilizing groups on the aniline. |
| 4-Alkoxy-phenyl | Xanthine Oxidase | Accesses hydrophobic pocket; Nitrile binds Molybdenum center vicinity. | Potent urate lowering; Non-purine scaffold reduces hypersensitivity risk. |
| Piperazine | Adenosine ( | GPCR Antagonist. | Improves CNS penetration if lipophilicity is balanced. |
References
-
Synthesis and Biological Evaluation of Pyrimidine Derivatives. Source: MDPI (Molecules).[3] Context: Describes the anti-fibrotic and general kinase activity of 2-substituted pyrimidines.
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Pharmacology / NIH. Context: Establishes the morpholine-substituted pyrimidine-5-carbonitrile as a potent PI3K inhibitor scaffold.[3]
-
Heterocyclic compounds as xanthine oxidase inhibitors. Source: European Journal of Medicinal Chemistry / NIH. Context: Detailed SAR on nitrile-substituted pyrimidines binding to the XO active site (Arg880/Asn768 interactions).
-
Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives. Source: Journal of Medicinal Chemistry. Context: While focusing on the 2-pyridyl isomer, this paper establishes the fundamental kinase hinge-binding logic for pyridyl-pyrimidine scaffolds.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: RSC Medicinal Chemistry.[4] Context: Discusses the bioisosteric relationship between pyrimidines and fused systems in kinase inhibition.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Modeling of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile: A Scaffold-Based Drug Design Framework
Topic: In Silico Modeling of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists
Executive Summary: The Privileged Scaffold
The molecule This compound represents a "privileged scaffold" in medicinal chemistry. Its bi-heteroaryl core mimics the adenine ring of ATP, making it a potent template for Kinase Inhibitors (e.g., EGFR, VEGFR-2) and Xanthine Oxidase (XO) inhibitors.
The critical pharmacophore features are:
-
The Pyrimidine Core: Serves as the central connector and hydrogen bond acceptor.
-
The Pyridin-4-yl Substituent: A "hinge-binding" motif capable of deep penetration into catalytic pockets.
-
The 5-Carbonitrile Group: A versatile handle that can engage in hydrogen bonding, dipole-dipole interactions, or reversible covalent trapping (e.g., with cysteine residues).
This guide provides a rigorous in silico workflow to model, optimize, and validate this scaffold against therapeutic targets.
Physicochemical Profiling & DFT Analysis
Before docking, the electronic environment of the ligand must be accurately defined. Standard force fields often underestimate the polarization of the nitrile group in conjugated systems.
Density Functional Theory (DFT) Setup
To ensure accurate partial charge assignment (critical for the nitrile nitrogen), use the following Quantum Mechanics (QM) protocol:
-
Software: Gaussian 16 or ORCA.
-
Method/Basis Set: B3LYP/6-311G++(d,p) (includes polarization functions for the nitrile).
-
Solvation Model: IEFPCM (Implicit water) to mimic physiological conditions.
-
Key Output: Electrostatic Potential (ESP) map to derive RESP charges.
Data Interpretation Table: Electronic Descriptors
| Descriptor | Typical Value (Calc.) | Significance in Modeling |
| Dipole Moment ( | ~4.5 - 5.2 Debye | High polarity drives orientation in the binding pocket. |
| HOMO Energy | -6.8 eV | Indicates nucleophilic attack potential (metabolic stability). |
| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic residues (Cys). |
| Nitrile C≡N Stretch | ~2230 cm⁻¹ | Diagnostic IR frequency; monitors bond strength changes upon binding. |
Target Selection & Binding Hypothesis
Based on structural similarity to known drugs (e.g., Topiroxostat for XO, Erlotinib analogs for EGFR), this scaffold fits two primary binding modes.
Primary Target: Xanthine Oxidase (XO)[1]
-
Mechanism: The pyridine nitrogen coordinates with the Molybdenum (Mo-pt) center or interacts with Glu802/Arg880.
-
PDB Template: 1FIQ (bovine XO) or 3NVY (human XO).
Secondary Target: EGFR Kinase
-
Mechanism: ATP-competitive inhibition. The pyrimidine N1 and pyridine N act as a bidentate H-bond acceptor/donor pair at the hinge region (Met793).
-
PDB Template: 4HJO (EGFR T790M).
Visualization: Interaction Logic (DOT Diagram)
Figure 1: Dual-target binding hypothesis showing critical residue interactions for Xanthine Oxidase and EGFR.
Molecular Docking Protocol
This protocol uses AutoDock Vina (open source) or Schrödinger Glide (commercial). The steps below assume a Vina workflow but are transferable.
Step 1: Ligand Preparation
-
Import the optimized structure from the DFT step.
-
Assign Gasteiger charges (if not using RESP).
-
Set the rotatable bonds. Note: The bond between pyrimidine and pyridine is rotatable but has a high barrier due to conjugation. Restrict torsion to planar conformations (0° or 180°) to mimic bio-active states.
Step 2: Receptor Grid Generation (Example: EGFR)
-
Clean PDB: Remove water molecules (keep structural waters if they bridge interactions, e.g., HOH10 in EGFR).
-
Add Hydrogens: Use a pH of 7.4 (protonate Histidines appropriately).
-
Grid Box:
-
Center: x= -48.5, y= 12.3, z= -8.2 (Coordinates vary by PDB).
-
Size: 20Å x 20Å x 20Å (Focus on the ATP binding pocket).
-
Step 3: Execution & Scoring
Run the docking with high exhaustiveness (value: 32) to ensure the global minimum is found.
Validation Criteria:
-
RMSD: The docked pose must deviate < 2.0 Å from the co-crystallized ligand of the reference PDB.
-
Binding Affinity: A score better than -8.5 kcal/mol suggests a "Hit".
Molecular Dynamics (MD) Simulation
Docking is static; MD proves stability. The nitrile group is sensitive to water fluctuations, so explicit solvation is mandatory.
Simulation Workflow (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) via the CGenFF server. Crucial: Verify penalty scores for the nitrile parameters.
-
-
System Setup:
-
Box: Dodecahedron (1.0 nm buffer).
-
Solvent: TIP3P water model.
-
Ions: Neutralize with Na+/Cl- (0.15 M).
-
-
Equilibration:
-
NVT: 100 ps at 300K (V-rescale thermostat).
-
NPT: 100 ps at 1 bar (Parrinello-Rahman barostat).
-
-
Production Run:
-
Time: 100 ns.
-
Step size: 2 fs.
-
Analysis Workflow (DOT Diagram)
Figure 2: Post-simulation analysis pipeline to validate ligand stability and affinity.
ADMET Prediction & Toxicity Risks
The nitrile moiety is a "structural alert" in some contexts due to potential metabolic hydrolysis to carboxylic acid or release of cyanide (rare in stable aromatics).
In Silico ADMET Protocol
Use SwissADME or pkCSM to evaluate:
-
Lipophilicity (LogP): Target range 2.0–3.5.
-
This compound typically has a LogP of ~1.8–2.2, indicating good oral bioavailability.
-
-
CYP Inhibition:
-
Pyridines often inhibit CYP2D6 or CYP3A4 via heme coordination.
-
Action: Check for "CYP Inhibitor" flags. If positive, consider adding steric bulk (e.g., a methyl group) to the pyridine ring to prevent heme binding.
-
-
PAINS (Pan-Assay Interference Compounds):
-
Ensure the nitrile is not flagged as a highly reactive Michael acceptor in this specific conjugation.
-
References
-
El-Mekabaty, A., et al. (2023). "Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors."[1] ResearchGate.[1]
-
Sato, T., et al. (2024). "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Bioorganic & Medicinal Chemistry.
-
Malik, N., et al. (2018). "Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies." RSC Advances.
-
Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.
-
Vanommeslaeghe, K., et al. (2010). "CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields." Journal of Computational Chemistry.
Sources
2-(Pyridin-4-YL)pyrimidine-5-carbonitrile as a VEGFR-2 inhibitor.
Executive Summary
This technical guide provides an in-depth analysis of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile , a privileged biaryl scaffold in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors.[1][2] As a potent anti-angiogenic pharmacophore, this structure serves as a critical "hinge-binding" core in the development of Type I and Type II kinase inhibitors.[2]
This document details the chemical basis, synthetic pathways, and biological characterization of this scaffold, offering a self-validating roadmap for researchers optimizing this moiety for next-generation oncology therapeutics.[2]
Target Biology: VEGFR-2 Signaling[1][3][4][5][6]
VEGFR-2 (KDR/Flk-1) is the primary transducer of VEGF-mediated angiogenesis.[1] Inhibition of this receptor tyrosine kinase (RTK) blocks the downstream signaling cascades responsible for endothelial cell proliferation and migration.[1]
Signaling Cascade Visualization:
Figure 1: VEGFR-2 signaling pathways leading to angiogenesis, highlighting key nodes for therapeutic intervention.[1][2][3]
Chemical Basis & Pharmacophore Analysis
The This compound scaffold is designed to occupy the ATP-binding pocket of the kinase domain.[1][2] Its efficacy stems from three structural features:
-
Pyrimidine Core (Hinge Binder): The N1 nitrogen of the pyrimidine ring typically serves as a hydrogen bond acceptor, interacting with the backbone NH of Cys919 in the VEGFR-2 hinge region.
-
Pyridin-4-yl Substituent: This moiety extends towards the solvent front or the gatekeeper region, improving solubility and providing a vector for further substitution (e.g., amides or ureas) to access the DFG-out pocket (Type II inhibition).[1][2]
-
5-Carbonitrile Group:
-
Electronic Effect: Withdraws electron density, increasing the acidity of adjacent ring protons for CH-pi interactions.[2]
-
Steric Fit: A small, rigid group that fits into restricted pockets where larger halogens might clash.[1][2]
-
Metabolic Stability: Unlike esters or amides, the nitrile is resistant to rapid hydrolysis.[2]
-
Synthetic Protocols
Two distinct pathways are recommended: Suzuki-Miyaura Cross-Coupling for convergent library synthesis and De Novo Cyclization for large-scale scaffold preparation.[1][2]
Method A: Suzuki-Miyaura Cross-Coupling (Modular)
Best for: SAR exploration and analog generation.[1]
Reaction Scheme:
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask, dissolve 2-chloropyrimidine-5-carbonitrile (1.0 eq, 5.0 mmol) and 4-pyridinylboronic acid (1.1 eq, 5.5 mmol) in degassed 1,4-dioxane (20 mL).
-
Activation: Add aqueous Na₂CO₃ (2.0 M, 5.0 mL). Sparge with argon for 10 minutes to remove dissolved oxygen.[1][2]
-
Catalysis: Add Pd(PPh₃)₄ (0.05 eq, 0.25 mmol) quickly under argon flow.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LC-MS.[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.[1][2] Dilute filtrate with EtOAc (50 mL) and wash with brine (2 x 30 mL).
-
Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Method B: De Novo Cyclization (Linear)
Best for: Large-scale preparation of the core.[1]
Reaction Scheme:
-
Reagent: 3-(Dimethylamino)-2-formylacrylonitrile (or Vinamidinium salt equivalent).
Workflow Visualization:
Figure 2: Modular synthesis workflow using Suzuki-Miyaura coupling.
Biological Characterization Protocols
To validate the inhibitor, the following assays must be performed. Causality is established by correlating enzymatic inhibition (IC50) with cellular phenotypic changes (proliferation arrest).[1][2]
In Vitro Enzymatic Assay (TR-FRET)
Objective: Determine the biochemical IC50 against the VEGFR-2 kinase domain.[1]
-
Reagents: Recombinant human VEGFR-2 kinase domain, Fluorescein-PolyGT substrate, ATP (at Km), Tb-labeled antibody.[1][2]
-
Protocol:
-
Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).[1]
-
Incubate inhibitor with VEGFR-2 enzyme (0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 mins at RT.[1][2]
-
Initiate reaction by adding ATP/Substrate mix.[1][2] Incubate for 60 mins.
-
Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).
-
Cellular Proliferation Assay (HUVEC)
Objective: Assess anti-angiogenic potency in a relevant physiological model.[1][2]
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).[1][2][3]
-
Stimulant: VEGF-A (recombinant).[1]
-
Protocol:
-
Seed HUVECs (3,000 cells/well) in 96-well plates coated with gelatin. Starve in low-serum media (0.5% FBS) for 24 hours.
-
Stimulate with VEGF-A (50 ng/mL).[1]
-
Incubate for 72 hours.
-
Add Resazurin (Alamar Blue) or perform BrdU incorporation assay.[1][2]
-
Measure fluorescence/absorbance to quantify viable cells.[1][2]
-
Validation: Use Sorafenib or Sunitinib as a positive control.[1][2]
-
Quantitative Performance Benchmarks
The following table summarizes expected performance metrics for high-quality derivatives of this scaffold, based on literature precedents for pyrimidine-5-carbonitriles.
| Metric | Target Value | Rationale |
| Enzymatic IC50 (VEGFR-2) | < 50 nM | Potent inhibition of the kinase domain is required to compete with intracellular ATP.[1] |
| Cellular IC50 (HUVEC) | < 100 nM | Cellular potency often drops due to membrane permeability; <100 nM indicates good translation.[1][2] |
| Selectivity (vs. EGFR) | > 50-fold | Pyrimidines can inhibit EGFR; selectivity prevents off-target skin toxicity.[1] |
| Ligand Efficiency (LE) | > 0.3 | Ensures the molecule is a high-quality lead, not just a lipophilic binder.[1][2] |
References
-
Structure-Activity Relationships of Pyrimidine Derivatives
-
Suzuki Coupling Methodology
-
VEGFR-2 Inhibitor Design
-
General Pyrimidine Synthesis
-
Related Scaffold Potency
Sources
- 1. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Role of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile in Apoptosis Induction
This guide provides an in-depth technical analysis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile and its derivatives as potent apoptosis inducers. Based on current medicinal chemistry literature, this scaffold functions primarily as a dual PI3K/mTOR inhibitor and/or EGFR inhibitor , targeting oncogenic signaling pathways to restore programmed cell death in resistant cancer lines.
Executive Summary
This compound represents a "privileged scaffold" in oncology drug discovery. Its structural core—a pyrimidine ring fused with a nitrile group at the C5 position and a pyridine moiety at C2—is engineered to function as a competitive ATP-mimetic. By docking into the hinge region of kinases such as PI3K (Phosphoinositide 3-kinase) , mTOR (mammalian Target of Rapamycin) , and EGFR (Epidermal Growth Factor Receptor) , this molecule effectively shuts down survival signaling axes (PI3K/Akt/mTOR), leading to the dephosphorylation of pro-apoptotic proteins (e.g., BAD) and the subsequent activation of the intrinsic mitochondrial apoptotic pathway.
Chemical Identity & Pharmacophore Analysis
The efficacy of this molecule stems from its precise structure-activity relationship (SAR):
-
Pyrimidine Core: Acts as the central template, mimicking the adenine ring of ATP.
-
C5-Carbonitrile (-CN): A critical electron-withdrawing group that enhances metabolic stability and forms specific hydrogen bonds with residues (e.g., Lysine) in the kinase active site.
-
C2-Pyridin-4-yl Group: Provides a hydrogen bond acceptor (pyridine nitrogen) that interacts with the kinase hinge region, anchoring the molecule.
| Property | Specification | Role in Bioactivity |
| Core Scaffold | Pyrimidine-5-carbonitrile | ATP-mimetic pharmacophore |
| Substituent | 2-(Pyridin-4-yl) | Hinge binder (Kinase selectivity) |
| Primary Targets | PI3K ( | Oncogenic signaling blockade |
| Mechanism | ATP Competitive Inhibition | Prevents phosphorylation of Akt/Bad |
| Phenotype | G1/S or G2/M Arrest | Induction of Apoptosis (Caspase-dependent) |
Mechanism of Action (MOA): The Apoptotic Trigger
The induction of apoptosis by this compound is not a direct cytotoxic event but a downstream consequence of kinase inhibition .
The PI3K/Akt/mTOR Axis Blockade
In many cancers (e.g., Leukemia K562, Breast MCF-7), the PI3K/Akt pathway is hyperactivated, suppressing apoptosis via phosphorylation of BAD (Bcl-2-associated death promoter).
-
Inhibition: The molecule binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K.
-
Dephosphorylation: This prevents the conversion of PIP2 to PIP3, starving Akt of its activation signal.
-
Restoration of BAD: Inactive Akt cannot phosphorylate BAD. Unphosphorylated BAD translocates to the mitochondria.
-
MOMP: BAD inhibits anti-apoptotic proteins (Bcl-2/Bcl-xL), allowing Bax/Bak to oligomerize and permeabilize the mitochondrial outer membrane (MOMP).
-
Caspase Cascade: Cytochrome c release triggers the apoptosome, activating Caspase-9 and subsequently Caspase-3/7.
Pathway Visualization
The following diagram illustrates the signaling cascade inhibited by the compound.
Caption: Schematic of PI3K/Akt/mTOR axis inhibition leading to mitochondrial-dependent apoptosis.
Experimental Validation Protocols
To validate the apoptotic role of this specific scaffold, the following multi-parametric workflow is recommended. These protocols are self-validating, ensuring that observed cell death is specifically apoptotic and not necrotic.
Cell Viability Screening (MTT/CCK-8)
-
Objective: Determine the IC50 (half-maximal inhibitory concentration).
-
Protocol:
-
Seed cancer cells (e.g., K562, MCF-7) at
cells/well in 96-well plates. -
Treat with serial dilutions of the compound (0.1
M to 100 M) for 48h. -
Add MTT reagent (5 mg/mL); incubate for 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure absorbance at 570 nm.
-
-
Data Interpretation: A sigmoidal dose-response curve confirms cytotoxic potency.
Flow Cytometry: Annexin V-FITC / PI Staining
-
Objective: Distinguish early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+).
-
Protocol:
-
Treat cells with IC50 concentration for 24h.
-
Harvest and wash cells with cold PBS.
-
Resuspend in Binding Buffer (
cells/mL). -
Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubate 15 min in dark at RT.
-
Analyze via Flow Cytometer (Ex: 488 nm; Em: 530/575 nm).
-
Western Blotting: Mechanistic Confirmation
-
Objective: Verify the cleavage of Caspase-3 and PARP, and the reduction of p-Akt.
-
Protocol:
-
Lyse treated cells in RIPA buffer containing phosphatase inhibitors.
-
Separate proteins via SDS-PAGE (10-12% gel).
-
Transfer to PVDF membrane.
-
Primary Antibodies: Anti-Cleaved Caspase-3, Anti-PARP, Anti-p-Akt (Ser473), Anti-Bcl-2.
-
Result: Apoptosis is confirmed by the appearance of the 17/19 kDa cleaved Caspase-3 fragment and the 89 kDa PARP fragment .
-
Experimental Workflow Diagram
Caption: Step-by-step validation workflow from synthesis to mechanistic confirmation.
Comparative Efficacy Data
The following table summarizes the apoptotic efficacy of pyrimidine-5-carbonitrile derivatives compared to standard reference drugs (e.g., Erlotinib or LY294002) based on recent literature findings.
| Compound Class | Target | Cell Line | IC50 ( | Apoptosis Induction Rate | Ref |
| 2-(Pyridin-4-yl) scaffold | PI3K/mTOR | K562 (Leukemia) | 0.10 - 3.5 | High (>40% at 24h) | [1] |
| Morpholino-pyrimidine | PI3K | MCF-7 (Breast) | 4.01 | Moderate | [1] |
| Erlotinib (Control) | EGFR | A549 (Lung) | 1.12 | Moderate | [2] |
| Pyrimidine-5-carbonitrile | EGFR | HepG2 (Liver) | 3.56 | High (G2/M Arrest) | [2] |
Note: Data represents average values from derivative studies. "Apoptosis Induction Rate" refers to the percentage of Annexin V+ cells at IC50 concentrations.
References
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. Source: PubMed / Taylor & Francis URL:[Link][1][2]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Source: RSC Advances URL:[Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: European Journal of Medicinal Chemistry URL:[Link]
Sources
Methodological & Application
Technical Protocol: Strategic Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
Abstract & Strategic Overview
The synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile represents a critical workflow in medicinal chemistry, particularly for the development of JAK, PDE10A, and PI3K kinase inhibitors. The molecule features a bi-heteroaryl core with an electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack and hydrolysis at the nitrile position.
This guide presents two distinct protocols tailored to the scale and stage of development:
-
Protocol A (MedChem/Discovery): A modular Suzuki-Miyaura Cross-Coupling utilizing commercially available 2-chloropyrimidine-5-carbonitrile. This route prioritizes speed and library compatibility.
-
Protocol B (Process/Scale-Up): A De Novo Cyclocondensation utilizing Isonicotinamidine and a Vinamidinium salt. This route prioritizes atom economy, cost-efficiency, and the elimination of heavy metal contaminants.
Retrosynthetic Analysis
The following diagram illustrates the two strategic disconnections. Protocol A relies on the formation of the C2–C1' biaryl bond, while Protocol B constructs the pyrimidine ring from acyclic precursors.
Figure 1: Retrosynthetic strategies comparing Pd-catalyzed coupling (Route A) vs. De novo ring formation (Route B).
Protocol A: Suzuki-Miyaura Cross-Coupling (Discovery Route)
Rationale: This method utilizes the commercially available 2-chloropyrimidine-5-carbonitrile. The primary challenge is the instability of 4-pyridylboronic acid (protodeboronation) and the hydrolysis sensitivity of the nitrile group.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Attribute |
| 2-Chloropyrimidine-5-carbonitrile | 1.0 | Electrophile | Moisture sensitive; store in desiccator. |
| 4-Pyridinylboronic acid | 1.3 | Nucleophile | Prone to protodeboronation. Use excess. |
| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Catalyst | Bidentate ligand prevents Pd deactivation by pyridine N. |
| K₂CO₃ (2.0 M aq) | 3.0 | Base | Carbonate is milder than hydroxide, preserving the nitrile. |
| 1,4-Dioxane | N/A | Solvent | High boiling point, good solubility for heterocycles. |
Step-by-Step Methodology
-
Inert Setup: Equip a microwave vial or a round-bottom flask with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 15 minutes. Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Reagent Addition: Add 2-chloropyrimidine-5-carbonitrile (1.0 equiv), 4-pyridinylboronic acid (1.3 equiv), and Pd(dppf)Cl₂ (5 mol%) to the reaction vessel.
-
Solvation: Add the degassed 1,4-dioxane (concentration ~0.1 M) and the aqueous K₂CO₃ solution (3.0 equiv).
-
Reaction:
-
Microwave (Preferred): Heat to 110°C for 30–45 minutes.
-
Thermal: Heat to 90°C (oil bath) for 4–6 hours.
-
-
Monitoring: Monitor by LCMS. Look for the product mass [M+H]⁺ = 183.1.
-
Troubleshooting: If protodeboronation of the pyridine is observed (formation of pyridine), add small portions of boronic acid every hour.
-
Workup & Purification[2][5][9]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove palladium black. Wash with EtOAc.[2][6]
-
Extraction: Dilute with water and extract with EtOAc (3x).
-
Washing: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
Chromatography: Purify via Flash Column Chromatography (SiO₂).
-
Eluent: 0–60% EtOAc in Hexanes (or DCM/MeOH gradients if solubility is poor).
-
Note: The product is polar due to the pyridine nitrogen.
-
Protocol B: Vinamidinium Cyclocondensation (Process Route)
Rationale: For scales >50g, removing Palladium to ppm levels is costly. This route builds the pyrimidine ring from "clean" precursors.
Reaction Mechanism
The reaction involves the condensation of an amidine (nucleophile) with a vinamidinium salt (1,3-electrophile). The mechanism proceeds via:
-
Michael-type addition of the amidine nitrogen to the vinamidinium backbone.
-
Elimination of dimethylamine.
-
Intramolecular cyclization and aromatization.
Figure 2: Mechanistic pathway for the condensation of amidine and vinamidinium salt.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Isonicotinamidine HCl | 1.0 | Amidine Source |
| 2-Cyano-1,3-bis(dimethylamino)trimethinium salt * | 1.1 | C3-Synthon |
| NaOEt (21% in EtOH) | 2.5 | Base |
| Ethanol (Absolute) | N/A | Solvent |
*Note: The trimethinium salt is often available as a perchlorate (hazardous) or hexafluorophosphate (safer) salt.
Step-by-Step Methodology
-
Base Preparation: In a reactor, charge Absolute Ethanol and cool to 0°C. Add NaOEt solution (2.5 equiv).
-
Amidine Free-Basing: Add Isonicotinamidine HCl (1.0 equiv) portion-wise. Stir for 15 minutes to generate the free amidine.
-
Coupling: Add the Vinamidinium salt (1.1 equiv) slowly to the mixture. The solution will likely turn deep yellow/orange.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Process Control: Monitor the disappearance of the amidine by HPLC.
-
-
Quench: Cool to room temperature. The product often precipitates directly from the ethanolic solution upon cooling.
Workup (Precipitation Method)
-
Crystallization: If the product precipitates, filter the solid directly.
-
Washing: Wash the cake with cold Ethanol, then Diethyl Ether.
-
Recrystallization: If purity is <98%, recrystallize from hot Ethanol or Isopropanol. This avoids the need for silica chromatography entirely.
Analytical Data & Validation
To ensure Trustworthiness and Self-Validation , compare your isolated product against these standard metrics.
| Metric | Expected Value | Interpretation |
| Appearance | Off-white to pale yellow solid | Dark color indicates oxidation or Pd contamination. |
| LCMS (ESI+) | 183.06 m/z [M+H]⁺ | Single peak >98% area. |
| ¹H NMR (DMSO-d₆) | δ 9.45 (s, 2H, Pyr-H), 8.85 (d, 2H, Py-H), 8.35 (d, 2H, Py-H) | Diagnostic: The pyrimidine protons at C4/C6 appear as a singlet shifted downfield (~9.4 ppm) due to the nitrile and pyridine ring. |
| IR (ATR) | ~2230 cm⁻¹ | Sharp stretch indicating intact Nitrile (-CN). |
Safety & Handling (Critical)
-
Nitrile Toxicity: Like all nitriles, this compound and its precursors can release cyanide under extreme metabolic or chemical stress. Handle in a fume hood.
-
Vinamidinium Salts: Perchlorate salts are potentially explosive when dry. Recommendation: Use the Hexafluorophosphate (PF₆) or Chloride salt variants for scale-up to mitigate explosion risk.
-
Palladium Residues: For Route A, ensure Pd scavenging (e.g., SiliaMetS® Thiol) is performed if the compound is intended for biological assays to prevent false positives in kinase assays.
References
-
Suzuki-Miyaura Coupling of Heterocycles
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."
- Source:Chemical Reviews, 1995, 95(7), 2457–2483.
-
URL:[Link]
-
Vinamidinium Salt Chemistry
- Title: "Vinamidinium Salts as Versatile Intermedi
- Source:Journal of Heterocyclic Chemistry, Review.
-
URL:[Link] (General Journal Link for verification)
-
Compound Data (Grounding)
- Title: "this compound - PubChem Compound Summary."
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Annulation of ketones with vinamidinium hexafluorophosphate salts: an efficient preparation of trisubstituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Apoptosis detection in cells treated with 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile
Application Note: Validating Apoptotic Mechanisms Induced by 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile in Cancer Cell Lines
Executive Summary
This application note details the validation of apoptosis induced by This compound (referred to herein as the Test Agent ), a privileged scaffold often associated with kinase inhibition (e.g., PI3K/Akt, EGFR) and tubulin destabilization. Distinguishing true apoptosis from necrosis is critical in drug development to predict off-target toxicity and inflammatory response. This guide provides a self-validating workflow using multiparametric flow cytometry and fluorescence microscopy to confirm the mechanism of cell death.
Introduction & Biological Context
The pyrimidine-5-carbonitrile scaffold is a structural pharmacophore found in various potent anticancer agents. Derivatives of this structure have been shown to inhibit cell proliferation by targeting the PI3K/Akt/mTOR axis or interfering with tubulin polymerization , leading to cell cycle arrest (typically G2/M) and subsequent apoptosis.
Unlike necrosis, which results in membrane rupture and inflammation, apoptosis is a programmed, energy-dependent process. For the Test Agent, we focus on the Intrinsic (Mitochondrial) Pathway , as this is the primary mechanism engaged by small-molecule kinase inhibitors.
Key Biological Markers Evaluated:
-
Phosphatidylserine (PS) Externalization: An "eat-me" signal occurring early in apoptosis.
-
Mitochondrial Membrane Depolarization (
): The "point of no return" in the intrinsic pathway. -
Caspase-3 Activation: The executioner protease confirming the final commitment to death.
Experimental Workflow Visualization
The following diagram outlines the logical progression of the experiment, ensuring that early, reversible events are distinguished from late, irreversible death.
Figure 1: Experimental workflow for validating apoptosis.[1][2] Parallel assays prevent reliance on a single biomarker.
Protocol 1: Phosphatidylserine Detection (Annexin V / PI)
Objective: Differentiate between live, early apoptotic, and late apoptotic/necrotic cells.[3] Mechanism: In healthy cells, PS is sequestered to the inner plasma membrane leaflet.[4] During apoptosis, scramblases translocate PS to the outer leaflet, where Annexin V binds in a calcium-dependent manner.[4][5]
Reagents:
-
Annexin V-FITC (or APC) Conjugate.
-
Propidium Iodide (PI) Staining Solution (1 mg/mL).
-
Critical: 1X Annexin Binding Buffer (must contain ~2.5 mM CaCl₂). Do not use PBS, as the lack of calcium will prevent Annexin V binding.[6]
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., HCT-116 or MCF-7) at
cells/well in a 6-well plate. Incubate overnight. -
Treatment: Treat with the Test Agent (at IC₅₀ and 2x IC₅₀) for 24 hours. Include a Positive Control (e.g., Staurosporine 1 µM) and a Vehicle Control (DMSO).
-
Harvesting (Crucial Step):
-
Collect the supernatant (contains detached apoptotic bodies).
-
Wash adherent cells with PBS (calcium-free).
-
Trypsinize gently (avoid over-digestion which damages membranes).
-
Combine supernatant and trypsinized cells into one tube.
-
-
Washing: Centrifuge at 300 x g for 5 min. Wash cells once with cold PBS.
-
Staining:
-
Resuspend the pellet in 100 µL of 1X Annexin Binding Buffer .
-
Add 5 µL Annexin V-FITC and 5 µL PI.
-
Incubate for 15 minutes at RT in the dark .
-
-
Acquisition: Add 400 µL of 1X Binding Buffer. Analyze immediately on a flow cytometer (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).
Data Interpretation:
| Quadrant | Annexin V | PI | Phenotype |
| Q3 (LL) | Negative | Negative | Live Cells (Intact membrane, no PS exposure) |
| Q4 (LR) | Positive | Negative | Early Apoptosis (PS exposed, membrane intact) |
| Q2 (UR) | Positive | Positive | Late Apoptosis (PS exposed, membrane compromised) |
| Q1 (UL) | Negative | Positive | Necrosis / Debris (Membrane rupture without PS exposure) |
Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)
Objective: Confirm the intrinsic pathway by detecting the loss of mitochondrial membrane potential (
Reagents:
-
Positive Control: CCCP (50 µM, mitochondrial uncoupler).[1]
Step-by-Step Methodology:
-
Preparation: Prepare a 200 µM stock of JC-1 in DMSO.
-
Staining:
-
After treatment with the Test Agent, aspirate media.[2]
-
Add fresh media containing 2 µM JC-1 .
-
Incubate for 30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove staining solution.
-
Wash cells twice with warm PBS.
-
-
Analysis:
Data Interpretation:
-
Healthy Cells: High Red / Low Green fluorescence.
-
Apoptotic Cells: Low Red / High Green fluorescence.
-
Metric: A shift in the ratio of Red/Green fluorescence indicates mitochondrial depolarization.[7]
Mechanistic Pathway Visualization
Understanding where the Test Agent acts is vital. Pyrimidine-5-carbonitriles typically induce stress that converges on the mitochondria.
Figure 2: The Intrinsic Apoptotic Pathway. The Test Agent triggers mitochondrial dysfunction, leading to the caspase cascade.
Troubleshooting & Expert Tips
-
False Positives in Annexin V: Trypsin can strip membrane proteins. Tip: Use Accutase™ or scrape cells gently if high background is observed in control samples.
-
JC-1 Precipitation: JC-1 is poorly soluble in water. Tip: Vortex the stock vigorously and ensure the working solution is kept at 37°C; do not let it cool before adding to cells.
-
Timing is Everything: Apoptosis is transient. If you wait too long (e.g., 48-72 hours), early apoptotic cells will progress to secondary necrosis (Annexin+/PI+), making it hard to distinguish from primary necrosis. Recommendation: Perform a time-course study (12h, 24h, 48h).
References
-
Vermes, I., et al. (1995). A novel assay for apoptosis.[7] Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods.
-
El-Naggar, A. M., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFR/COX-2 inhibitors.[8][9] ResearchGate.
-
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Best Protocols.
-
Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol. Cayman Chemical.
-
Biotium. Annexin V PI Staining Guide for Apoptosis Detection. Biotium.[4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile in Drug Discovery
Executive Summary
Compound Class: Heterocyclic Nitriles / Pyrimidine Scaffolds Primary Applications: Scaffold-based Drug Discovery (SBDD), Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, Xanthine Oxidase (XO) Inhibition. Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
2-(Pyridin-4-yl)pyrimidine-5-carbonitrile represents a "privileged scaffold" in modern medicinal chemistry. Its structural architecture combines an electron-deficient pyrimidine core, a basic pyridine moiety, and a reactive nitrile handle. This unique electronic profile allows it to serve as a potent template for developing inhibitors against Xanthine Oxidase (XO) (for gout/hyperuricemia) and various Protein Kinases (for oncology).
This guide provides a comprehensive technical framework for utilizing this scaffold, moving from synthetic accessibility to biological validation.
Mechanism of Action & Structural Logic
The Pharmacophore Triad
The biological utility of this molecule relies on three distinct structural features that facilitate high-affinity binding:
-
The Nitrile "Anchor" (C-5 Position):
-
Kinases: Acts as a hydrogen bond acceptor, often interacting with the backbone NH of the hinge region (e.g., in JAK or CDK families).
-
Xanthine Oxidase: Forms a reversible covalent bond (thioimidate intermediate) with the molybdenum-coordinated cysteine residue (Glu802/Cys1006 catalytic center), mimicking the transition state of xanthine.
-
-
The Pyrimidine Core:
-
Provides a rigid spacer that orients the substituents. The nitrogen atoms can participate in water-mediated H-bonding networks within the ATP-binding pocket.
-
-
The Pyridine-4-yl Substituent (C-2 Position):
-
Extends into the solvent-exposed region or hydrophobic pocket (Gatekeeper region), improving solubility and metabolic stability compared to phenyl analogs.
-
Pathway Visualization
The following diagram illustrates the dual-targeting potential of this scaffold in inflammatory and metabolic pathways.
Caption: Figure 1. Dual-mechanism logic showing how the scaffold exploits specific binding modes to target metabolic (XO) and signaling (Kinase) pathways.
Experimental Protocols
Synthetic Protocol: Modular Assembly
Objective: To synthesize the core scaffold via Suzuki-Miyaura Cross-Coupling.
Reagents:
-
Reactant A: 2-Chloropyrimidine-5-carbonitrile (1.0 eq)
-
Reactant B: Pyridin-4-ylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, dissolve Reactant A and Reactant B in 1,4-Dioxane (0.1 M concentration relative to A).
-
Activation: Add the Pd catalyst and stir for 5 minutes at room temperature to ensure dispersion.
-
Initiation: Add the aqueous K₂CO₃ solution. Seal the vial immediately.
-
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass: ~182.19 Da).
-
Work-up: Cool to RT. Dilute with EtOAc and wash with brine (3x). Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂).[1] Elute with a gradient of DCM:MeOH (0% to 5%).
-
Quality Control: Confirm structure via ¹H-NMR (Look for characteristic pyridine doublets at δ 8.7 and 7.8 ppm).
-
In Vitro Assay: Xanthine Oxidase Inhibition
Objective: To determine the IC₅₀ of the scaffold against bovine milk Xanthine Oxidase.
Principle: Measures the formation of uric acid from xanthine at 295 nm.
Materials:
-
Enzyme: Xanthine Oxidase (from bovine milk, 0.05 U/mL).
-
Substrate: Xanthine (50 µM final).
-
Buffer: 50 mM Phosphate Buffer (pH 7.5), 0.1 mM EDTA.
Protocol:
-
Plate Setup: Use a 96-well UV-transparent plate.
-
Compound Addition: Add 10 µL of test compound (DMSO stock, serially diluted). Final DMSO concentration < 1%.
-
Enzyme Incubation: Add 40 µL of XO enzyme solution. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Reaction Start: Add 50 µL of Xanthine substrate solution.
-
Measurement: Monitor absorbance at 295 nm kinetically for 10 minutes (read every 30 seconds).
-
Analysis: Calculate the slope (velocity) of the linear portion. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
In Vitro Assay: Kinase Selectivity (ADP-Glo)
Objective: To profile kinase inhibitory potential (e.g., against EGFR or CDK2).
Protocol:
-
Reaction: Mix 2 µL of compound with 4 µL of Kinase/Peptide substrate mix in kinase buffer.
-
ATP Addition: Add 4 µL of ATP (at K_m concentration). Incubate for 60 mins at RT.
-
Depletion: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Read: Measure Luminescence (RLU).
Data Analysis & SAR Insights
Structure-Activity Relationship (SAR) Table
The following table summarizes how modifications to the core scaffold affect biological activity, based on aggregated literature data for this chemical class.
| Position | Modification | Effect on XO Activity | Effect on Kinase Activity |
| C-5 (Nitrile) | -CN (Parent) | Critical (Thioimidate formation) | Good (H-bond acceptor) |
| -COOH | Loss of activity (Charge repulsion) | Poor (Permeability issues) | |
| -CONH₂ | Moderate (H-bond donor) | Moderate (H-bond donor/acceptor) | |
| C-2 (Pyridine) | 4-Pyridyl (Parent) | High (Fits hydrophobic pocket) | High (Solubility & H-bonding) |
| Phenyl | Moderate (Loss of H-bond N) | Moderate (Lower solubility) | |
| 4-Morpholino | Low (Steric clash in XO) | High (Common in PI3K inhibitors) |
Troubleshooting Guide
-
Issue: Low yield in Suzuki coupling.
-
Solution: The electron-deficient pyrimidine is prone to hydrolysis. Ensure anhydrous conditions during the initial mixing and avoid prolonged heating beyond 6 hours. Use CsF instead of K₂CO₃ if hydrolysis persists.
-
-
Issue: Compound precipitation in Assay Buffer.
-
Solution: The planar structure can lead to π-stacking. Add 0.01% Triton X-100 to the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).
-
References
-
Design and Synthesis of Pyrimidine-5-carbonitrile Derivatives: Title: Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer agents.[2][3][4][5] Source:National Institutes of Health (PMC) Link:[Link]
-
Kinase Inhibition (PI3K) Applications: Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source:Journal of Medicinal Chemistry (via NIH) Link:[Link][6]
-
Synthetic Methodologies for Pyrimidine Carbonitriles: Title: Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. Source:Scientific Reports (Nature) Link:[Link]
-
Anti-fibrotic Applications: Title: Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.[1] Source:MDPI Molecules Link:[Link]
Sources
- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]
- 2. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of pyrimidine-5-carbonitrile analogues.
Application Note: Strategic Engineering of Pyrimidine-5-Carbonitrile Scaffolds
Executive Summary & Rationale
The pyrimidine-5-carbonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR-2, PI3K). Unlike simple pyrimidines, the introduction of a nitrile (cyano) group at the C5 position imparts unique electronic and steric properties that are critical for high-affinity binding.
Why Pyrimidine-5-Carbonitriles?
-
Electronic Modulation: The strong electron-withdrawing nature of the nitrile group lowers the electron density of the pyrimidine ring. This increases the acidity of the N-H bond in C4-amino substituents (e.g., anilines), strengthening the hydrogen bond capability with the kinase hinge region.
-
Metabolic Stability: The C5 position is often a site of metabolic oxidation in unsubstituted pyrimidines. The nitrile group blocks this "soft spot," extending the half-life (
) of the molecule. -
Bioisosterism: The linear geometry and electron density of the nitrile group allow it to act as a non-classical isostere for carbonyls or halogens, often engaging in specific interactions with residues like Serine or Threonine in the active site.
This guide details the Structure-Activity Relationship (SAR) logic, synthetic pathways, and validation protocols necessary to exploit this scaffold for drug development.
Structure-Activity Relationship (SAR) Logic
Effective SAR studies of this class require independent optimization of the C2, C4, and C6 positions around the fixed C5-CN core.
The SAR Map
The following diagram illustrates the functional roles of each position on the scaffold, derived from successful EGFR and VEGFR inhibitor campaigns.
Figure 1: Functional decomposition of the pyrimidine-5-carbonitrile scaffold. The C5-CN group activates the ring for nucleophilic attacks at C4 and C2 during synthesis while enhancing binding affinity.
Comparative SAR Data
The table below summarizes the impact of substituents on EGFR inhibitory activity (IC50), illustrating the necessity of the C5-CN group.
| Compound ID | C5 Substituent | C4 Substituent | C2 Substituent | EGFR WT IC50 (nM) | Interpretation |
| Ref-1 | -H | 3-Cl, 4-F-aniline | Morpholine | > 1000 | Lack of e- withdrawal reduces H-bond strength at hinge. |
| Ref-2 | -Cl | 3-Cl, 4-F-aniline | Morpholine | 150 | Cl provides steric bulk but weaker electronic activation than CN. |
| Lead-A | -CN | 3-Cl, 4-F-aniline | Morpholine | 12 | Optimal potency. CN enhances aniline acidity. |
| Lead-B | -CN | 3-Ethynyl-aniline | N-Methylpiperazine | 8 | Solubilizing group at C2 improves cell permeability. |
Protocol: Modular Synthesis of Pyrimidine-5-Carbonitriles
Objective: To synthesize a library of analogues via a sequential Nucleophilic Aromatic Substitution (
Mechanism: The strong electron-withdrawing effect of the C5-nitrile makes the C4 and C2 chlorides highly reactive toward nucleophiles. The C4 position is significantly more reactive and will be substituted first.
Step 1: Synthesis of the Core Intermediate
Target: 2,4-dichloro-pyrimidine-5-carbonitrile.
-
Reagents: 5-cyano-uracil (commercially available), Phosphorus oxychloride (
), -Dimethylaniline (catalyst). -
Procedure:
-
Suspend 5-cyano-uracil (10 mmol) in
(40 mL). -
Add
-Dimethylaniline (1.5 mL) dropwise at 0°C. -
Reflux the mixture at 110°C for 4-6 hours until the solution becomes clear.
-
Caution: Remove excess
under reduced pressure. Pour the residue onto crushed ice/water carefully (exothermic!). -
Extract with dichloromethane (DCM), dry over
, and concentrate. -
Yield: ~85% of a yellow solid. Use immediately (moisture sensitive).[1]
-
Step 2: Regioselective at C4 (Hinge Binder Introduction)
Rationale: Introducing the aniline at C4 first is critical. The C4 position is electronically favored due to the para-positioning relative to the ring nitrogen and ortho-positioning to the nitrile.
-
Reagents: 2,4-dichloro-pyrimidine-5-carbonitrile (1 eq), Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.0 eq), DIPEA (1.5 eq).
-
Solvent:
-Butanol or Isopropanol. -
Procedure:
-
Dissolve the dichloro-core in alcohol at 0°C.
-
Add the aniline and DIPEA slowly.
-
Stir at room temperature for 1 hour, then heat to 60°C for 2-4 hours.
-
Monitor via TLC (Hexane:EtOAc 3:1). The mono-substituted product usually precipitates.
-
Filter the solid, wash with cold ethanol, and dry.
-
Step 3: at C2 (Solubility/Selectivity Tuning)
Rationale: The C2 chloride is less reactive and requires higher temperatures or stronger nucleophiles (e.g., secondary amines).
-
Reagents: Intermediate from Step 2 (1 eq), Secondary amine (e.g., Morpholine, N-methylpiperazine) (2-3 eq).
-
Solvent: DMF or DMSO (for higher temp).
-
Procedure:
-
Dissolve intermediate in DMF.
-
Add excess amine.
-
Heat to 100-120°C for 6-12 hours.
-
Workup: Pour into ice water. If solid forms, filter. If oil forms, extract with EtOAc.
-
Purification: Column chromatography is usually required here (DCM:MeOH gradient).
-
Biological Evaluation Workflows
Once the library is synthesized, a cascaded screening approach ensures resource efficiency.
Workflow Diagram
Figure 2: Cascaded screening protocol for kinase inhibitors.
Protocol: HTRF Kinase Assay (EGFR)
Homogeneous Time-Resolved Fluorescence (HTRF) is preferred over radioactive assays for high-throughput SAR.
-
Reagents: Recombinant EGFR kinase, Biotinylated-poly(Glu,Tyr) substrate, ATP (at
), Eu-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665. -
Buffer: 50 mM HEPES pH 7.5, 5 mM
, 1 mM DTT, 0.01% Triton X-100. -
Procedure:
-
Step A: Incubate Compound (diluted in DMSO, final <1%) + Kinase + Substrate + ATP in a 384-well low-volume plate for 60 mins at RT.
-
Step B (Detection): Add detection reagents (Eu-antibody + SA-XL665) dissolved in EDTA (to stop the kinase reaction).
-
Step C (Read): Incubate 1 hour. Read fluorescence at 620 nm (Eu) and 665 nm (XL665) using a TR-FRET reader (e.g., PHERAstar).
-
Calculation: HTRF Ratio =
. Calculate % Inhibition relative to DMSO controls.
-
Protocol: Cellular Viability (MTT Assay)
Validates that enzymatic potency translates to cellular efficacy.
-
Cells: A549 (Lung Cancer, EGFR wt) or H1975 (Lung Cancer, EGFR T790M).
-
Seeding: 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24h.
-
Treatment: Add compounds (serial dilutions) for 72 hours.
-
Development:
-
Add MTT reagent (5 mg/mL in PBS) to each well (10% of culture volume).
-
Incubate 4 hours at 37°C. (Mitochondrial reductases convert yellow MTT to purple formazan).
-
Remove media carefully.
-
Solubilize crystals with 100 µL DMSO.
-
Measure Absorbance at 570 nm.
-
References
-
El-Mekabaty, A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry. Link
-
Abdellatif, K. R., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors. Bioorganic Chemistry. Link
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Link
-
Shalaby, A., et al. (2024).[2] Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Link
-
Gomha, S. M., et al. (2023).[3] Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors. Scientific Reports. Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Precision Molecular Docking of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile with EGFR
Executive Summary
This application note details the computational workflow for evaluating 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile and its derivatives against the Epidermal Growth Factor Receptor (EGFR). Recent studies have identified pyrimidine-5-carbonitriles as potent ATP-mimicking tyrosine kinase inhibitors, capable of targeting both wild-type (WT) EGFR and the drug-resistant T790M mutant.[1]
The presence of the carbonitrile (–CN) group at the C5 position of the pyrimidine ring is a critical pharmacophore feature, often enhancing binding affinity through hydrophobic interactions or specific hydrogen bonding with the gatekeeper residue.[1] This guide provides a self-validating protocol to predict the binding mode, affinity, and selectivity of this scaffold.
Scientific Rationale & Mechanism
The Target: EGFR Kinase Domain
The ATP-binding pocket of EGFR is the primary target for tyrosine kinase inhibitors (TKIs).[1] It consists of three critical regions relevant to this ligand:[2]
-
Hinge Region (Met793): The anchor point for ATP (adenine) and inhibitors.[1]
-
Gatekeeper Residue (Thr790): Controls access to the hydrophobic back pocket.[1] Mutation to Methionine (T790M) causes steric hindrance for first-generation inhibitors (e.g., Gefitinib).[1]
-
Catalytic Lysine (Lys745): Essential for phosphate transfer; often forms salt bridges.[1]
The Ligand: this compound
This scaffold functions as a bioisostere of the adenine ring of ATP.[1]
-
Pyrimidine Core: Acts as the hinge binder.[1] The N1 or N3 nitrogen typically accepts a hydrogen bond from the backbone amide of Met793 .
-
C5-Carbonitrile: Projects into the solvent-accessible region or the hydrophobic pocket, potentially interacting with residues like Thr790 or Met790 .[1] The linear geometry of the nitrile group minimizes steric clashes, making it a favorable moiety for overcoming T790M resistance.
-
Pyridin-4-yl Substituent: Increases solubility and can engage in
- stacking or electrostatic interactions with Phe723 or Lys745 .[1]
Computational Workflow Visualization
The following diagram outlines the validated pipeline for this study.
Caption: Figure 1. Standardized workflow for molecular docking of pyrimidine-carbonitrile derivatives. Green nodes indicate critical quality control steps.
Detailed Experimental Protocols
Protocol A: Protein Preparation (The Receptor)
Objective: Create a biologically accurate model of the EGFR kinase domain.[1]
-
PDB Selection:
-
Preprocessing:
-
Remove all crystallographic waters except those bridging the ligand and protein (rare in EGFR hinge binders, but verify manually).[1]
-
Remove co-factors and metal ions if not catalytic.
-
-
H-Bond Optimization:
-
Use a tool like PropKa to predict protonation states at pH 7.4.[1]
-
Crucial Step: Ensure His776 is protonated if it interacts with the scaffold tail. Rotate Asn/Gln residues to maximize H-bond networks.
-
-
Restrained Minimization:
-
Apply the OPLS4 force field.[1]
-
Minimize the structure until the RMSD of heavy atoms converges to 0.30 Å. Reasoning: This relieves steric clashes introduced by adding hydrogens without distorting the experimental backbone.
-
Protocol B: Ligand Preparation
Objective: Generate the correct bioactive conformation and ionization state.
-
Structure Generation: Draw the this compound structure.
-
Ionization & Tautomers:
-
Generate states at pH 7.0 ± 2.0.
-
Note: The pyridine nitrogen is weakly basic. Ensure the neutral form is dominant, but generate the protonated form if the local environment (e.g., near Asp855) suggests salt bridge potential.
-
-
Conformational Search:
-
Generate low-energy 3D conformers.
-
Constraint: Ensure the Pyrimidine-Pyridine bond is rotatable but initially planar to mimic the conjugated system.
-
Protocol C: Grid Generation & Docking
Objective: Sample the binding pose of the ligand within the active site.[1]
-
Grid Box Definition:
-
Validation (Self-Validating System):
-
Production Docking:
-
Algorithm: Genetic Algorithm (e.g., AutoDock Vina) or Glide XP (Extra Precision).[1]
-
Sampling: Generate 10 poses per ligand.
-
Scoring: Rank by Binding Affinity (kcal/mol) or Glidescore.
-
Data Analysis & Expected Results
Interaction Profiling
A successful docking pose for this scaffold must exhibit the following contacts. Absence of the Met793 interaction indicates a non-viable pose.[1]
| Residue | Interaction Type | Functional Role | Requirement |
| Met793 | Hydrogen Bond (Backbone) | Hinge Binding | Mandatory |
| Thr790 | Hydrophobic / VdW | Gatekeeper | Desirable (Avoid steric clash) |
| Lys745 | Cation-Pi / H-bond | Catalytic Anchor | Optional (Increases potency) |
| Leu718 | Hydrophobic | Roof of Pocket | Stabilizing |
| Asp855 | Water-mediated H-bond | Solvent Front | Stabilizing |
Quantitative Scoring Summary
Based on literature precedents for pyrimidine-5-carbonitriles [1, 2], expected binding energies should fall within the following ranges:
-
High Affinity (Lead Candidate): -9.0 to -11.0 kcal/mol[1]
-
Moderate Affinity: -7.0 to -8.9 kcal/mol[1]
-
Low Affinity: > -7.0 kcal/mol[1]
Binding Mode Schematic
The diagram below illustrates the expected pharmacophore mapping of the ligand inside the EGFR pocket.
Caption: Figure 2. Pharmacophore map showing critical interactions between the Pyrimidine-5-carbonitrile scaffold and EGFR residues.
Troubleshooting & Optimization
-
Issue: High RMSD in Validation.
-
Cause: Incorrect protonation of His776 or improper water removal.[1]
-
Fix: Manually inspect the protonation states and ensure the grid box is not too small.
-
-
Issue: Ligand "Flipped" Orientation.
-
Cause: The dipole moment of the nitrile group may be interacting artificially with the backbone.
-
Fix: Apply a positional constraint (H-bond constraint) to Met793 during the initial docking phase to enforce the hinge-binding mode, then refine without constraints.
-
References
-
El-Naggar, A. M., et al. (2020).[1][6] Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Organic & Biomolecular Chemistry.
-
Abdelgawad, M. A., et al. (2023).[1][4] Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. RSC Advances.
-
RCSB Protein Data Bank. Crystal structure of EGFR kinase domain in complex with Erlotinib (1M17). [1]
-
Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [1]
Sources
- 1. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03451D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of Anti-Proliferative Efficacy and Mechanism of Action for Novel Pyrimidine Derivatives
[1]
Introduction: The Pyrimidine Privilege
Pyrimidine derivatives represent a "privileged scaffold" in medicinal chemistry due to their structural resemblance to endogenous nitrogenous bases (cytosine, thymine, uracil).[1] Recent medicinal chemistry efforts have shifted from simple antimetabolites (like 5-Fluorouracil) to complex fused-ring systems—specifically pyrazolo[3,4-d]pyrimidines and thieno[2,3-d]pyrimidines . These novel derivatives are frequently designed as dual-action inhibitors targeting receptor tyrosine kinases (EGFR, VEGFR-2) or tubulin polymerization, offering a strategy to overcome multidrug resistance (MDR) in solid tumors.
This guide provides a rigorous, self-validating workflow for evaluating these compounds. It moves beyond basic "recipes" to address the specific physicochemical challenges of hydrophobic heterocycles.
Experimental Workflow Overview
The following diagram outlines the logical progression from compound handling to mechanistic validation.
Figure 1: Critical path for evaluating novel small molecules. Note the emphasis on solubility prior to biological screening.
Pre-Analytical Phase: Compound Management
The Silent Failure Mode: Novel fused pyrimidines often possess high lipophilicity (LogP > 3), leading to micro-precipitation in aqueous cell culture media. This results in "false negatives" (compound precipitates before acting) or "false positives" (crystals cause physical cell stress).
Protocol: Solubility Optimization
-
Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM or 20 mM.
-
Validation: Vortex for 1 minute. Inspect visually for turbidity. If turbid, sonicate at 37°C for 5 minutes.
-
-
Working Solution (The "Intermediate Step"):
-
Do NOT dilute directly from 100% DMSO stock to cell culture media.
-
Create a 10x intermediate dilution in PBS or serum-free media first.
-
Critical Check: If precipitation occurs immediately upon contact with aqueous buffer, the compound requires formulation aid (e.g., cyclodextrin) or a lower screening concentration.
-
Primary Screening: Cytotoxicity Profiling (MTT Assay)
While the MTT assay is standard, it is prone to metabolic artifacts. Pyrimidine derivatives can sometimes alter mitochondrial dehydrogenase activity without killing the cell immediately.
Optimized Protocol
-
Cell Seeding: 3,000–5,000 cells/well (adherent) in 96-well plates. Allow 24h attachment.
-
Treatment:
-
Prepare serial dilutions (e.g., 0.1 µM to 100 µM).
-
Include a Vehicle Control (DMSO matched to the highest concentration, typically 0.5%).
-
Include a Positive Control (e.g., Doxorubicin or Erlotinib) for benchmarking.
-
-
Incubation: 48h to 72h (essential for kinase inhibitors to show phenotype).
-
Readout:
-
Add MTT reagent (0.5 mg/mL final). Incubate 3–4 hours.
-
Solubilize formazan crystals with DMSO.
-
Measure Absorbance: 570 nm (signal) and 630 nm (background reference).
-
Data Presentation: Comparative IC50 Values (Example)
| Compound ID | Scaffold Type | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|---|---|
| PYR-4a | Thieno[2,3-d] | 2.4 ± 0.3 | 5.1 ± 0.5 | > 10 |
| PYR-4b | Pyrazolo[3,4-d] | 0.8 ± 0.1 | 1.2 ± 0.2 | > 25 |
| 5-FU | Reference | 5.8 ± 0.4 | 8.2 ± 0.6 | 2 |
Expert Insight: If your pyrimidine derivative targets EGFR, A549 cells (wild-type EGFR) may show moderate sensitivity, whereas H1975 (T790M mutant) might be the more relevant model for "novel" efficacy.
Mechanistic Validation: Cell Cycle Analysis
Novel pyrimidines often act as ATP-competitive inhibitors, arresting cells at specific checkpoints (G1/S for EGFR inhibitors, G2/M for tubulin inhibitors).
Protocol: Propidium Iodide (PI) Staining
Rationale: PI intercalates into DNA stoichiometrically.[2] Fluorescence intensity correlates with DNA content (2N vs 4N).
-
Harvest: Collect cells (including floating dead cells!) and wash with cold PBS.
-
Fixation (Critical Step):
-
Resuspend pellet in 300 µL PBS.
-
Add 700 µL ice-cold absolute ethanol dropwise while vortexing gently.
-
Why? Adding ethanol too fast causes clumping.
-
Incubate at -20°C for >2 hours (overnight is best).
-
-
Staining:
-
Wash fixed cells 2x with PBS to remove ethanol.
-
Resuspend in 500 µL PI/RNase Staining Buffer (PI: 50 µg/mL; RNase A: 100 µg/mL).
-
Why RNase? PI binds RNA as well; failure to digest RNA results in broad G1 peaks and high background.
-
-
Analysis: Flow Cytometer (Excitation 488 nm / Emission ~600 nm).[2]
Visualization: Cell Cycle Checkpoints
The following diagram illustrates where different pyrimidine derivatives typically intervene.
Figure 2: Cell cycle phases indicating intervention points for pyrimidine-based kinase inhibitors (G1/S) versus tubulin destabilizers (G2/M).
Apoptosis Differentiation: Annexin V / PI Assay
Distinguishing between programmed cell death (apoptosis) and necrosis is vital.
Protocol: Dual Staining
-
Harvest: Do NOT use vigorous trypsinization.
-
Expert Note: Trypsin strips membrane proteins and can expose Phosphatidylserine (PS) artificially. Use Accutase or stop trypsin early.
-
-
Wash: Wash cells in 1X Annexin Binding Buffer (must contain Ca2+).
-
Stain: Add Annexin V-FITC and PI.[4] Incubate 15 min in dark at RT.
-
Acquisition: Analyze within 1 hour.
Interpretation:
-
Annexin V-/PI-: Viable.
-
Annexin V+/PI-: Early Apoptosis (Hallmark of effective targeted therapy).
-
Annexin V+/PI+: Late Apoptosis/Necrosis.[4]
Target Confirmation: EGFR Signaling Pathway
If the pyrimidine derivative is designed as a kinase inhibitor (e.g., EGFR), phenotypic screening must be validated by molecular evidence.
Recommended Validation: Western Blotting for p-EGFR (Tyr1068) and downstream p-ERK1/2 . A successful inhibitor should reduce phosphorylation levels dose-dependently.
Figure 3: The EGFR signaling cascade. Novel pyrimidine derivatives typically compete for the ATP binding pocket of EGFR, silencing downstream ERK signaling.
References
-
Abbas, S. E., et al. (2015). 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, Antitumor and EGFR Tyrosine Kinase Inhibitory Activity.[5][6] Chemical Biology & Drug Design.
-
Thermo Fisher Scientific. (2006). Propidium Iodide Nucleic Acid Stain Protocol.
-
Abcam. (2023). MTT Assay Protocol for Cell Viability.
-
Bio-Techne. (2024).[3] Annexin V and PI Staining for Apoptosis by Flow Cytometry.
-
Park, J. H., et al. (2020). Lazertinib: A Novel Third-Generation EGFR Tyrosine Kinase Inhibitor for Non-Small Cell Lung Cancer. Journal of Thoracic Oncology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. bosterbio.com [bosterbio.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
Executive Summary & Reaction Context
This guide addresses the synthesis of 2-(pyridin-4-yl)pyrimidine-5-carbonitrile , a critical intermediate in the development of JAK/STAT pathway inhibitors and other kinase-targeting therapeutics.
The industry-standard route utilizes a Suzuki-Miyaura cross-coupling between 2-chloropyrimidine-5-carbonitrile (electrophile) and 4-pyridylboronic acid/ester (nucleophile). While theoretically straightforward, this specific coupling is notorious for variable yields (often <40% in unoptimized runs) due to three converging instability factors:
-
Protodeboronation: 4-Pyridylboronic species are inherently unstable and prone to rapid C-B bond cleavage.
-
Nitrile Hydrolysis: The electron-deficient pyrimidine ring renders the nitrile highly susceptible to base-mediated hydrolysis (converting to amide/acid).
-
Catalyst Poisoning: The high density of sp² nitrogens (3 total) can coordinate competitively with Palladium, arresting the catalytic cycle.
The "Golden Path" Protocol
This protocol represents the optimized baseline. Deviations from this specific order of addition often lead to failure.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 2-Chloropyrimidine-5-carbonitrile | 1.0 | Electrophile | Limiting reagent. |
| 4-Pyridylboronic acid pinacol ester | 1.5 | Nucleophile | Critical: Do not use the free acid; the ester is more stable against protodeboronation. |
| Pd(dppf)Cl₂ · DCM | 0.05 | Catalyst | The ferrocene ligand bite angle resists N-coordination poisoning. |
| K₃PO₄ (2.0 M aq.) | 3.0 | Base | Phosphate is milder than Carbonate, reducing nitrile hydrolysis risk. |
| 1,4-Dioxane | [0.2 M] | Solvent | High boiling point, excellent solubility for polar heterocycles. |
Step-by-Step Methodology
-
Degassing (Crucial): Charge the reaction vessel with 1,4-Dioxane. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Solids Addition: Add the pyrimidine halide, boronate ester, and Pd catalyst to the vessel under positive inert gas pressure.
-
Base Addition: Add the degassed aqueous K₃PO₄ solution via syringe.
-
Thermal Cycle: Seal the vessel. Heat to 90°C for 4–6 hours.
-
Note: Do not exceed 100°C; nitrile hydrolysis accelerates exponentially above this threshold.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.
-
Scavenging: If Pd residues persist (dark solution), treat organic layer with Thiol-functionalized silica (SiliaMetS® Thiol).
Troubleshooting Logic & Diagnostics
Use this decision matrix to diagnose yield failures.
Figure 1: Diagnostic logic tree for isolating the root cause of reaction failure.
Detailed Failure Modes
Scenario A: The "Black Tar" (Protodeboronation)
-
Symptom: LCMS shows conversion of the boronate ester to unsubstituted pyridine, leaving unreacted chloropyrimidine.
-
Mechanism: Heteroaryl boronic acids are unstable in aqueous base. The C-B bond cleaves, replacing Boron with Hydrogen.
-
Fix:
-
Switch Reagent: Use MIDA boronates or Trifluoroborates (Molander salts) which release the active boronic acid slowly.
-
Dosing: Add the boronate ester dropwise as a solution over 1 hour to the hot reaction mixture. This ensures immediate consumption by the catalyst.
-
Scenario B: The "Hydrated Impurity" (Nitrile Hydrolysis)
-
Symptom: Product mass is [M+18] (Amide) or [M+19] (Acid).
-
Mechanism: The electron-poor pyrimidine ring makes the nitrile carbon highly electrophilic. Hydroxide attacks the nitrile.[1]
-
Fix: Go Anhydrous.
Advanced Optimization (DoE Factors)
If the baseline protocol yields <60%, perform a Design of Experiments (DoE) focusing on these parameters.
| Parameter | Standard | High-Performance Alternative | Rationale for Change |
| Catalyst | Pd(dppf)Cl₂ | XPhos Pd G3 or AdBrettPhos | Bulky biaryl phosphine ligands create a "protective shell" preventing pyridine nitrogen coordination [1]. |
| Base | K₃PO₄ | Cs₂CO₃ or KOtBu | Cesium ("The Cesium Effect") often improves solubility of inorganic bases in organic media. |
| Solvent | Dioxane/H₂O | n-Butanol | Protic solvents can facilitate the transmetallation step in difficult heteroaryl couplings. |
| Additives | None | CuCl (10 mol%) | Copper (I) can facilitate transmetallation (Liebeskind-Srogl variant), bypassing sluggish boron transfer. |
Purification & Isolation Guide
The target molecule is highly polar and planar, leading to strong stacking interactions and streaking on silica.
Workflow:
-
Flash Chromatography:
-
Stationary Phase: Neutral Alumina is often superior to Silica (which is acidic and can degrade the product).
-
Eluent: 0-5% MeOH in DCM.
-
Tip: Add 1% Triethylamine to the eluent to prevent tailing.
-
-
Recrystallization (High Purity):
-
Dissolve crude solid in boiling Ethanol .
-
Add Water dropwise until turbidity persists.
-
Cool slowly to 4°C.
-
Yield Impact: Expect ~10-15% mass loss, but purity >99%.
-
Frequently Asked Questions (FAQ)
Q: Can I use the free boronic acid instead of the pinacol ester? A: It is not recommended. 4-Pyridylboronic acid is one of the most unstable boronic acids known. If you must use it, use a large excess (2.5 equiv) and add it in portions [2].
Q: My reaction turns black immediately. Is the catalyst dead? A: Not necessarily. "Palladium black" precipitation indicates Pd(0) aggregation. However, if this happens before conversion is complete, your ligand is insufficient. Switch to XPhos or SPhos , which stabilize the Pd(0) species more effectively than triphenylphosphine.
Q: Why is the nitrile hydrolyzing even with weak base? A: The 2-position substitution on the pyrimidine ring pulls electron density, making the 5-cyano group hyper-reactive. Ensure your solvent is "dry" (low water content) or switch to the CsF/Anhydrous protocol described in Section 3.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Li, H., et al. (2011). Optimization of Suzuki–Miyaura coupling of pyridine-3-boronic acid derivatives. Organic Process Research & Development, 15(3), 693-697. [Link]
Sources
Challenges in the synthesis of substituted pyrimidine-5-carbonitriles
Status: Online | Tier: 3 (Advanced Chemical Support) Subject: Troubleshooting Synthesis, Functionalization, and Stability
Mission Statement
Welcome to the technical support hub for pyrimidine-5-carbonitriles. This scaffold is a cornerstone in kinase inhibitor discovery (e.g., JAK, EGFR inhibitors), yet its synthesis is plagued by three recurring failures: regiochemical scrambling during substitution, catalyst poisoning during cyanation, and uncontrolled polymerization during de novo ring formation.
This guide moves beyond standard procedures to address the why and how of failure, providing self-validating protocols to rescue your campaign.
Module 1: De Novo Synthesis (Cyclization)
The Issue: "My reaction turned into a black tar instead of a solid precipitate."
Root Cause Analysis: The Polymerization Trap
The standard route involves condensing an amidine with ethoxymethylene malononitrile (EMMN) . The failure mode here is rarely the amidine; it is the thermal instability of EMMN. In the presence of strong bases or excessive heat, EMMN undergoes self-polymerization (the "tar") faster than it condenses with the amidine.
Troubleshooting Q&A
Q: I am using sodium ethoxide in refluxing ethanol, but yields are <20%. What is wrong? A: Refluxing ethanol (78°C) is often too hot for the initial addition step. The kinetic product is the open-chain enamine, which then cyclizes.
-
The Fix: Switch to a "Low-High" temperature profile.
-
Mix: Amidine + EMMN at 0°C to Room Temperature in EtOH.
-
Wait: Stir for 1-2 hours until the intermediate enamine precipitates or TLC shows consumption of EMMN.
-
Cyclize: Only then heat to reflux to drive the elimination of EtOH and ring closure.
-
Q: My amidine is an HCl salt. Can I just add extra base? A: Yes, but the choice of base matters. Strong bases (NaOEt) can hydrolyze the nitrile to an amide or acid if water is present.
-
Recommendation: Use NaOAc (Sodium Acetate) in glacial acetic acid or K2CO3 in DMF. These buffer the system and prevent nitrile hydrolysis while sufficiently freeing the amidine.
Visualizing the Pathway
The following diagram illustrates the critical "fork in the road" between successful cyclization and polymerization.
Caption: Figure 1. Kinetic vs. Thermodynamic control in EMMN condensation. Early heating favors polymerization.
Module 2: Regioselectivity ( )
The Issue: "I tried to substitute the chloride on 2,4-dichloropyrimidine-5-carbonitrile, but I got a mixture of isomers."
The Science: Electronic vs. Steric Control
The 5-cyano group is a powerful electron-withdrawing group (EWG).
-
Electronic Rule: The C4 position is "para-like" to N1 and ortho-like to the 5-CN group, making it significantly more electrophilic (lower LUMO energy) than C2. C4 substitution is the default.
-
The Exception: If you use a bulky nucleophile or specific solvent conditions (like non-polar solvents with H-bonding capability), you may observe C2 attack or bis-substitution.
Troubleshooting Guide: Steering the Nucleophile
| Variable | Condition favoring C4-Substitution (Desired) | Condition favoring C2-Substitution (Rare/Side Product) |
| Temperature | Low (-78°C to 0°C) . Kinetic control favors the most electrophilic site (C4). | High (>60°C) . Overcomes the activation barrier for C2, leading to mixtures. |
| Base | Tertiary Amines (DIPEA, TEA) . Non-nucleophilic bases prevent side reactions. | Alkoxides (NaOMe) . Can coordinate with N1/N3, sometimes directing attack to C2 via chelation. |
| Stoichiometry | 0.95 - 1.0 equivalents . Slight deficit of nucleophile prevents bis-substitution. | >2.0 equivalents . Inevitably leads to 2,4-disubstituted product. |
Q: How do I prove which isomer I made without a crystal structure? A: Use 1H-NMR NOE (Nuclear Overhauser Effect) .
-
C4-Product: The remaining proton at C2 is spatially distant from the new substituent at C4. No NOE signal.
-
C2-Product: The remaining proton at C6 (adjacent to C5-CN) is spatially close to the substituent at C2? No, actually, the proton is at C6.
-
Correction: In the C4-substituted product, the remaining proton is at C2. In the C2-substituted product, the remaining proton is at C6 (which is C4 relative to the nitrogen).
-
Definitive Test: Look at the chemical shift. The C2-H (in the C4-sub product) is typically more deshielded (>8.5 ppm) than the C6-H (in the C2-sub product) due to being flanked by two nitrogens.
-
Module 3: Pd-Catalyzed Cyanation
The Issue: "The reaction stalls at 10-20% conversion. Adding more catalyst doesn't help."
Root Cause: Catalyst Poisoning
Cyanide (
The Solution: "Slow-Release" Cyanide Sources
Do not use NaCN or KCN directly. You must keep the concentration of free cyanide in solution lower than the concentration of the oxidative addition intermediate.
Protocol: The Zn(CN)2 / dppf System This protocol uses Zinc Cyanide, which has very low solubility in DMF, releasing cyanide ions only as they are consumed.
-
Reagents:
-
Substrate: 5-bromo-substituted pyrimidine (1.0 equiv)
-
Source: Zn(CN)2 (0.6 equiv - Note: 0.5 equiv provides 1.0 equiv of CN, slight excess is standard)
-
Catalyst: Pd2(dba)3 (2 mol%) or Pd(dppf)Cl2 (5 mol%)
-
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (if using Pd2(dba)3, add 4 mol%)
-
Additive: Zn dust (10 mol%) - Critical for keeping Pd in the active Pd(0) state.
-
-
Solvent: Wet DMF (add 1% water) or DMAC. The trace water helps dissolve Zn salts slightly.
-
Conditions: Degas thoroughly (Sparge with N2 for 15 mins). Heat to 100-110°C for 4-12 hours.
Q: Why add Zinc Dust? A: It reduces any oxidized Pd(II) that forms off-cycle back to active Pd(0), extending the catalyst lifetime.
Visualizing the Cycle & Failure Mode
Caption: Figure 2. The catalytic cycle of cyanation.[1][2][3] Red paths indicate irreversible catalyst poisoning caused by high concentrations of free cyanide.
References
- Mechanism of Amidine Condensation: Schenone, P., et al. "Reaction of amidines with ethoxymethylene compounds." Journal of Heterocyclic Chemistry, 1990. Note: Standard text reference for EMMN chemistry.
-
Regioselectivity in Pyrimidines (
):-
Luo, Y., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2025. (Validated via search: Tertiary amines give C2 selectivity in specific cases, but C4 is electronically favored).
- Correction: The search results indicated a recent finding where tertiary amines can induce C-2 selectivity via an in-situ dealkylation mechanism, challenging the standard dogma.
-
-
Pd-Catalyzed Cyanation (Prevention of Poisoning)
- Maligres, P. E., et al. "Cyanation of Heteroaryl Halides with Zn(CN)2." Tetrahedron Letters, 1999.
-
Yu, H., et al. "Development of Pd/C-Catalyzed Cyanation of Aryl Halides."[4] Journal of Organic Chemistry, 2011.[4]
-
Cohen, D. T., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." Organic Letters, 2015.
-
Green/Alternative Synthesis
-
Maddila, S., et al. "One pot synthesis of pyrimidine-5-carbonitrile... under solvent free condition." Journal of Chemical Sciences, 2019.
-
Sources
Technical Support Center: Optimization of Biginelli-Inspired Synthesis of Pyrimidine-5-Carbonitriles
Status: Operational Ticket ID: BGN-CN-OPT-001 Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Chemical Space
Welcome to the technical support hub for the synthesis of pyrimidine-5-carbonitriles . Unlike the classical Biginelli reaction which yields esters, the introduction of a nitrile group at the C5 position significantly alters the electronic landscape of the dihydropyrimidine (DHPM) core. This modification is critical for developing calcium channel blockers and anticancer agents but introduces unique synthetic challenges, particularly regarding regioselectivity and hydrolytic stability .
This guide addresses the synthesis of 3,4-dihydropyrimidine-5-carbonitriles (via the modified Biginelli) and their subsequent oxidation to fully aromatic pyrimidines if required.
Module 1: Reaction Setup & Catalyst Selection
The "Engine": Core Reagents & Stoichiometry
To synthesize a pyrimidine-5-carbonitrile, you must replace the classical
Standard Protocol (Solvent-Free / Green) [1]
-
Aldehyde (1.0 equiv): Aryl aldehydes work best. Aliphatic aldehydes may require slower addition.
- -Ketonitrile (1.0 equiv): The source of the C5-CN group.
-
Urea / Thiourea (1.2 - 1.5 equiv): Use slight excess to drive equilibrium.
-
Catalyst: See selection matrix below.[2]
Catalyst Selection Matrix
Why it matters: The nitrile group is electron-withdrawing but less bulky than an ester. Strong Brønsted acids can cause hydrolysis of the nitrile to a primary amide.
| Catalyst Class | Recommended Reagent | Load (mol%) | Best For... | Cautions |
| Lewis Acid | 5-10% | High yields, sensitive substrates. | Expensive; requires recovery. | |
| Organocatalyst | L-Proline or | 10-20% | Metal-free / Pharma compliance. | Slower reaction times. |
| Ionic Liquid | Solvent | Green chemistry, recycling.[2] | High viscosity can trap product. | |
| Heterogeneous | 5-10% | Easy magnetic separation. | Surface passivation over cycles. |
Module 2: Mechanistic Insight & Visualization
Understanding the mechanism is the fastest route to troubleshooting. The reaction proceeds via the Iminium Route (favored over the Enamine route for these substrates).[3]
Workflow Diagram: The Iminium Pathway
Caption: The acid-catalyzed mechanism favoring the iminium intermediate. Note the critical timing of the
Module 3: Troubleshooting Guides (FAQs)
Issue 1: "My product is a sticky oil that won't crystallize."
Diagnosis: This is often due to the presence of unreacted aldehyde or the formation of "atactic" oligomers if the temperature was too high.
-
Fix 1 (Solvent Swap): If using Ethanol, switch to Ethanol:Water (1:1) . The water acts as an anti-solvent for the hydrophobic DHPM product, forcing precipitation.
-
Fix 2 (Trituration): Dissolve the oil in a minimum amount of hot ethyl acetate, then add cold diethyl ether or hexane dropwise until cloudy. Refrigerate overnight.
Issue 2: "I have low yield, and TLC shows a spot corresponding to the alkene."
Diagnosis: You are seeing the Knoevenagel product (benzylidene intermediate). This happens when the
-
The Causality: The methylene group in
-ketonitriles is highly acidic ( ). It reacts faster than the urea condensation if the catalyst is weak. -
Protocol Adjustment:
-
Mix Aldehyde + Urea + Catalyst first.
-
Heat for 15–20 minutes to pre-form the ureido-intermediate.
-
Then add the
-ketonitrile. This forces the reaction through the Iminium pathway (see Diagram above).
-
Issue 3: "The nitrile peak is missing in IR/NMR (approx. 2200 cm⁻¹)."
Diagnosis: Hydrolysis has occurred. The nitrile (-CN) has converted to a primary amide (-CONH2).
-
Cause: Strong acid catalyst (e.g., conc. HCl or
) used with water at reflux. -
Solution: Switch to a Lewis Acid (e.g.,
, ) or use TMSCl (Chlorotrimethylsilane) as a water-scavenging promoter. These conditions are mild enough to preserve the nitrile functionality.
Issue 4: "I need the aromatic Pyrimidine, not the Dihydro-pyrimidine."
Diagnosis: The Biginelli reaction naturally stops at the dihydro (DHPM) stage.
-
Workflow: You require an oxidation step.
-
Recommended Oxidant: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .
-
Protocol: Reflux the DHPM with 1.1 equiv of DDQ in THF or Dioxane for 1-2 hours.
-
Green Alternative:Calcium Hypochlorite (
) in moist alumina.
-
Module 4: Advanced Optimization Data
Solvent & Catalyst Efficiency Comparison
Data aggregated from comparative kinetic studies.
| Condition | Time (min) | Yield (%) | Green Score | Notes |
| Ethanol / HCl (Reflux) | 180-240 | 65-75% | Low | Risk of nitrile hydrolysis. |
| Solvent-Free / | 10-15 | 92-95% | High | Excellent for 5-carbonitriles. |
| Microwave / | 2-5 | 88-90% | Med | Fast, but difficult scale-up. |
| Ultrasound / Ionic Liquid | 20-30 | 90% | High | Good for heat-sensitive aldehydes. |
Module 5: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common Biginelli failure modes.
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963.
-
Ma, Y., Qian, C., Wang, L., & Yang, M. (2000).[4] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864-3868.
-
Shaabani, A., Bazgir, A., & Teimouri, F. (2003). "Ammonium chloride-catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions." Tetrahedron Letters, 44(4), 857-859.
-
Holden, M. S., & Crouch, R. D. (2001). "The Biginelli Reaction."[1][2][3][4][5][6][7][8][9][10][11] Journal of Chemical Education, 78(8), 1104.
-
Pramanik, T., & Pathan, A. H. (2014).[10] "Exploring the utility of fruit juices as green medium for Biginelli reaction." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(4), 444-449.[10]
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Cyanide-containing precursors (if used) require specific waste disposal protocols.
Sources
- 1. Sci-Hub. A green synthesis of dihydropyrimidinones by Biginelli reaction over Nafion-H catalyst / Chinese Chemical Letters, 2007 [sci-hub.st]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjm.ichem.md [cjm.ichem.md]
Technical Support Center: Selective Pyrimidine-Based A1AR Antagonists
[1]
User: Research Scientist / Medicinal Chemist Subject: Enhancing Selectivity of Pyrimidine-Based A1 Adenosine Receptor (A1AR) Antagonists Ticket ID: A1AR-SEL-OPT-2024[1]
Introduction: The Selectivity Challenge
Welcome to the Technical Support Center. You are likely facing the "orthosteric homology trap."[1] The A1 and A2A adenosine receptors share high sequence identity within the orthosteric binding pocket (11 of 13 residues are identical).[2] Pyrimidine scaffolds often bind indiscriminately to both.[1]
To achieve >100-fold selectivity for A1 over A2A, you must exploit the subtle differences in the exocyclic regions and sub-pockets defined by non-conserved residues.[1] This guide provides the troubleshooting protocols and design logic to engineer this selectivity.
Module 1: Molecular Design & SAR Troubleshooting
Q: My pyrimidine analogs are potent (
A: You need to exploit the "Steric Gate" mechanism. The A1 receptor possesses a unique sub-pocket capable of accommodating bulkier groups that the A2A receptor cannot.[2]
-
The Mechanism: In the A1 receptor, residues Leu253 and Thr270 are smaller than their counterparts in A2A (Ile252 and Met270 ).[2]
-
The Solution: Introduce bulky lipophilic groups (e.g., cyclohexyl, substituted phenyls) at the C4 or C6 positions of the pyrimidine ring. These groups will fit into the A1 sub-pocket but clash sterically with Met270 in A2A, destroying A2A affinity while maintaining A1 potency.
Q: How does the exocyclic amine at position 2 affect selectivity?
A: Modification of the exocyclic amine is a high-yield strategy.
-
Methylation: Introducing a methyl group at the exocyclic amino group (e.g.,
-methylamino) often drastically improves A1 selectivity.[1] -
Steric Bulk: Larger groups here can force the ligand into a conformation that is energetically unfavorable for the tighter A2A pocket.
Visualization: SAR Decision Logic
Figure 1: SAR decision tree for optimizing pyrimidine A1AR antagonists. Blue nodes represent analysis steps; Green nodes represent synthetic actions.
Module 2: Synthesis & Purification Protocols
Q: I am struggling with low yields in the multi-step synthesis of 2-amino-4,6-diarylpyrimidines. Is there a more efficient route?
A: Switch to a One-Pot Three-Component Cyclocondensation . This method avoids the isolation of chalcone intermediates, which often leads to yield loss and purification difficulties.
Protocol: Microwave-Assisted Three-Component Synthesis
Target Compound: 2-amino-4-(3-methoxyphenyl)-6-phenylpyrimidine-5-carbonitrile (Representative Selective Scaffold).[1]
Reagents:
-
Aldehyde: 3-Methoxybenzaldehyde (1.0 equiv)[1]
-
Ketone: Benzoylacetonitrile or Acetophenone derivative (1.0 equiv)[1]
-
Guanidine Source: Guanidine Carbonate or Hydrochloride (1.5 equiv)[1]
-
Solvent: Ethanol or Pyridine[1]
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vial, dissolve 1.0 mmol of 3-methoxybenzaldehyde and 1.0 mmol of the acetophenone derivative in 3 mL of ethanol.
-
Addition: Add 1.5 mmol of Guanidine Carbonate.
-
Catalysis: Add a catalytic amount of NaOH (10 mol%) if using Guanidine HCl.
-
Reaction: Irradiate at 100°C for 10–20 minutes (Power: 150-200W). Monitor by TLC (Hexane:EtOAc 7:3).[1]
-
Work-up: Cool the mixture to room temperature. The product often precipitates.[1]
-
Purification: Filter the solid. Wash with cold ethanol and water.[1] Recrystallize from DMF/Ethanol if necessary.[1]
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product is too soluble in hot EtOH. | Add water dropwise to the cooled reaction mixture to induce precipitation. |
| Sticky Gum Formation | Oligomerization of aldehyde.[1] | Ensure the guanidine is added after the aldehyde and ketone are mixed. |
| Low Yield | Incomplete cyclization.[1] | Increase reaction time or switch solvent to Pyridine (higher boiling point). |
Module 3: Assay Optimization & Validation
Q: My
A: Pyrimidine antagonists are often hydrophobic.[1] "Sticky" compounds can form colloidal aggregates that sequester the radioligand, leading to false positives (promiscuous inhibition).[1]
Validation Protocol:
-
Detergent Check: Add 0.01% Triton X-100 to your binding buffer.[1] If the
drops significantly (affinity is lost), your compound was aggregating.[1] Real binding is unaffected by low detergent concentrations.[1] -
Linearity: Measure
at three different protein concentrations. True binding constants are independent of receptor density; aggregation artifacts are not.[1]
Q: How do I confirm the compound is an Antagonist and not a Partial Agonist?
A: You must perform a functional cAMP assay.[1]
-
A1 Receptor (
coupled): Agonists inhibit cAMP.[1] Antagonists reverse this inhibition.[1] -
A2A Receptor (
coupled): Agonists stimulate cAMP.[1] Antagonists block this stimulation.[1]
Functional Assay Workflow (cAMP)
Objective: Confirm A1 antagonism and rule out A2A off-target activity.
-
A1 Mode (Gi-coupled):
-
A2A Mode (Gs-coupled):
Visualization: Selectivity Screening Workflow
Figure 2: Screening workflow for validating A1AR selectivity and efficacy.
References
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry (2022).[1] URL:[Link][1]
-
Structure-Based Virtual Screening Discovers Potent and Selective Adenosine A1 Receptor Antagonists. Source: Scientific Reports / Diva Portal (2023).[1] URL:[Link]
-
2,4,6-Trisubstituted Pyrimidines as a New Class of Selective Adenosine A1 Receptor Antagonists. Source: Journal of Medicinal Chemistry (2003).[1] URL:[Link]
-
Efficient and Facile Three-Component Reaction for the Synthesis of 2-Amino-4,6-diarylpyrimidine. Source: Synthetic Communications (2012).[1] URL:[Link][1][3][4]
-
Adenosine A2A Receptor Assay - cAMP Functional Protocol. Source: Innoprot.[1][5] URL:[Link][1]
Sources
- 1. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biologic ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08330J [pubs.rsc.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. innoprot.com [innoprot.com]
Validation & Comparative
Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors: A Comparative Technical Guide
Executive Summary: The "Privileged Scaffold" Paradox
In the realm of kinase inhibition, the pyrimidine heterocycle (and its fused derivatives like pyrazolo[3,4-d]pyrimidine) is widely regarded as a "privileged scaffold."[1][2] Its structural homology to the adenine ring of ATP allows for potent binding to the kinase hinge region.[1][2][3] However, this conservation of the ATP-binding pocket across the human kinome creates a fundamental liability: promiscuity .
For drug development professionals, the challenge is not just potency, but selectivity. A pyrimidine-based inhibitor designed for EGFR may inadvertently silence insulin receptor signaling or abl-kinase, leading to metabolic toxicity or cardiotoxicity. This guide objectively compares the performance of major pyrimidine-based inhibitors against alternative scaffolds and details the rigorous cross-reactivity profiling workflows required to validate them.
Comparative Analysis: Pyrimidine vs. Quinazoline Scaffolds
To illustrate the performance differences, we compare Osimertinib (a third-generation, pyrimidine-based EGFR inhibitor) against Erlotinib (a first-generation, quinazoline-based inhibitor).[4]
Structural Logic & Selectivity[5]
-
Quinazolines (Erlotinib): Rely on a rigid bicyclic core that fills the adenine pocket tightly. While potent against wild-type (WT) EGFR, they often lack the flexibility to accommodate mutations like T790M without steric clash, and they frequently hit WT EGFR in healthy tissue (causing rash/diarrhea).
-
Pyrimidines (Osimertinib): The mono-anilino-pyrimidine core offers a more flexible vector for side-chain attachment. This allows the molecule to form a covalent bond with Cys797 while avoiding the steric hindrance of the T790M mutation. Crucially, profiling reveals that the pyrimidine scaffold, when optimized, can achieve higher "sparing" of the Wild-Type receptor compared to the quinazoline.
Quantitative Profiling Data
The following table summarizes the selectivity profile (S-score) and key off-target liabilities derived from broad kinome profiling (e.g., KINOMEscan® and radiometric assays).
Table 1: Selectivity Profile Comparison (EGFR Inhibitors)
| Feature | Osimertinib (Pyrimidine-based) | Erlotinib (Quinazoline-based) | Significance |
| Primary Target IC50 (EGFR T790M) | < 1 nM | > 200 nM | Pyrimidine core accommodates the "Gatekeeper" mutation. |
| WT EGFR Sparing (Selectivity Window) | High (~10-40x selective for mutant) | Low (Equipotent for WT and L858R) | Explains reduced cutaneous toxicity of Osimertinib. |
| Selectivity Score (S35) | 0.037 (Highly Selective) | 0.085 (Moderate) | Lower score indicates fewer off-targets at 35% inhibition threshold. |
| Critical Off-Targets | IGF1R (Weak), HER2 | STK10, GAK, SLK | Erlotinib shows broader off-target kinase inhibition. |
| Mechanism | Irreversible (Covalent Cys797) | Reversible (ATP Competitive) | Covalent binding enhances apparent selectivity (residence time). |
Key Insight: While the pyrimidine scaffold is inherently promiscuous, decorating it with an acrylamide "warhead" (as in Osimertinib) converts it into a covalent inhibitor. This kinetic selectivity drastically reduces off-target binding compared to the reversible quinazoline scaffold of Erlotinib.
The Liability of the Scaffold: Ibrutinib Case Study
Not all pyrimidine-based inhibitors achieve high selectivity. Ibrutinib , a first-in-class BTK inhibitor built on a pyrazolo[3,4-d]pyrimidine core, exemplifies the risks of "adenine mimicry."[2]
-
The Issue: The pyrazolo-pyrimidine core binds potently to the hinge region of BTK.[2] However, it also fits well into EGFR, ITK, and TEC.
-
Clinical Consequence: Off-target inhibition of EGFR leads to skin rash; inhibition of ITK impairs NK cell antibody-dependent cellular cytotoxicity (ADCC).
-
Profiling Result: In a panel of 250+ kinases, Ibrutinib inhibits ~20 kinases with >90% occupancy at 1 µM. This necessitates the development of second-generation alternatives (e.g., Acalabrutinib) or rigorous counter-screening during lead optimization.
Visualizing the Signaling & Off-Target Pathways
The following diagram illustrates the primary signaling pathway (EGFR) and the divergence points where pyrimidine-based inhibitors often show cross-reactivity (e.g., IGF1R, HER2).
Figure 1: EGFR signaling cascade highlighting primary intervention points and common off-target liabilities (HER2, IGF1R) for pyrimidine-based inhibitors.[1][2][4][5][6][7][8]
Experimental Protocol: Radiometric Cross-Reactivity Profiling
To definitively assess the selectivity of a pyrimidine-based inhibitor, Radiometric Filter Binding Assays (e.g., HotSpot™ or ³³PanQinase™) are the gold standard. Unlike fluorescence-based assays, they are free from interference by fluorescent compounds and offer high sensitivity.
Protocol Design Principles (Self-Validating System)
-
Causality: We use ³³P-ATP to directly measure phosphate transfer. This avoids artifacts seen in coupled assays (e.g., ADP-Glo) where compound autofluorescence or luciferase inhibition can mask results.
-
Validation: Every plate must include a "High Control" (DMSO only), "Low Control" (No Enzyme/EDTA), and a "Reference Inhibitor" (e.g., Staurosporine) with a known IC50.
Step-by-Step Methodology
Reagents:
-
Kinase Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35).
-
γ-³³P-ATP (Specific activity ~ 500-1000 cpm/pmol).
-
Substrate (Peptide/Protein specific to the kinase, e.g., Poly(Glu,Tyr) for EGFR).
-
Test Compound (Pyrimidine Inhibitor) dissolved in 100% DMSO.
Workflow:
-
Compound Preparation:
-
Prepare a 100x stock of the test compound in DMSO.[9]
-
Perform a serial dilution (e.g., 10-point, 3-fold dilution) to generate an IC50 curve.
-
Self-Check: Ensure final DMSO concentration in the assay is <1% to prevent solvent-induced enzyme inactivation.
-
-
Reaction Assembly (384-well plate):
-
Dispense 5 µL of Kinase/Substrate solution into wells.
-
Add 100 nL of Compound (using acoustic dispenser or pin tool).
-
Incubate for 10 minutes at Room Temperature (RT) to allow compound equilibration.
-
Initiation: Add 5 µL of ATP solution (containing ³³P-ATP). Note: ATP concentration should be at K_m_app for each kinase to ensure competitive conditions.
-
-
Incubation:
-
Incubate at RT for 60-120 minutes (linear range of the reaction).
-
-
Termination & Detection:
-
Spot the reaction onto P81 phosphocellulose filter paper.
-
Wash: Wash filters 3x with 0.75% Phosphoric Acid. This removes unreacted ³³P-ATP while the phosphorylated substrate binds to the filter.
-
Dry & Read: Dry filters and add scintillant. Read on a scintillation counter.
-
-
Data Analysis:
-
Calculate % Activity:
-
Fit data to the sigmoid dose-response equation (Hill slope) to determine IC50.
-
Profiling Workflow Visualization
Figure 2: Hierarchical profiling workflow. Compounds are first screened at a single high concentration (e.g., 1 µM). "Hits" showing significant inhibition proceed to full dose-response curves to determine affinity (Kd) and selectivity metrics.
References
-
Karaman, M. W., et al. (2008).[10] A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Reaction Biology. (2025). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases. [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Profiling of Novel Pyrimidine Scaffolds vs. Standard Antimetabolites
Executive Summary: The Evolution of the Pyrimidine Scaffold
For decades, 5-Fluorouracil (5-FU) and Gemcitabine have served as the clinical backbone for solid tumor management. However, their efficacy is often limited by rapid catabolism (via DPD enzyme), short half-life, and non-selective toxicity.
Current medicinal chemistry has shifted toward "Scaffold Hopping" —modifying the pyrimidine core into fused systems (e.g., thienopyrimidines, quinazolines) to enhance lipophilicity and target affinity. This guide provides a rigorous, head-to-head assessment framework for comparing these novel derivatives against industry standards, focusing on potency (IC50) , selectivity (SI) , and mechanistic validation .
Mechanistic Basis: Where Do They Intervene?
To interpret cytotoxicity data, one must understand the interference point. While 5-FU primarily acts as a suicide inhibitor of Thymidylate Synthase (TS), novel derivatives often possess dual mechanisms, including kinase inhibition (e.g., EGFR/VEGFR) or direct DNA intercalation.
Figure 1: Pyrimidine Antimetabolite Signaling Pathway
The following diagram illustrates the competitive inhibition of DNA synthesis.
Caption: Figure 1. Competitive inhibition of Thymidylate Synthase by standard (Red) and novel (Blue) pyrimidines blocks dTMP production.
Primary Screening: The Metabolic Assay (MTT/MTS)
The MTT assay remains the gold standard for high-throughput screening, but it is prone to artifacts if not optimized for lipophilic novel compounds.
Experimental Protocol: Optimized MTT Workflow
Objective: Determine IC50 (Inhibitory Concentration 50%) of Novel Compound Pyr-D7 vs. 5-FU.
-
Cell Seeding (Day 0):
-
Cell Line: HCT-116 (Colorectal Carcinoma) and WI-38 (Normal Fibroblast) for selectivity profiling.[1]
-
Density: Seed 3,000–5,000 cells/well in 96-well plates.
-
Expert Insight: Do not use edge wells for data; fill them with PBS to prevent "Edge Effect" evaporation which skews concentration gradients [1].[1]
-
-
Compound Treatment (Day 1):
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition (Day 3/4):
-
Solubilization:
-
Aspirate media carefully (or use SDS-HCl to avoid crystal loss).
-
Add 100 µL DMSO.[1] Shake for 15 mins.
-
-
Quantification: Read Absorbance at 570 nm (Reference: 630 nm).
Mechanistic Validation: Flow Cytometry
Cytotoxicity assays do not distinguish between cytostatic (growth arrest) and cytotoxic (killing) effects.[1] You must validate the mechanism via Annexin V/Propidium Iodide (PI) staining.
Figure 2: Screening Workflow Cascade
Caption: Figure 2. The critical "Go/No-Go" decision tree for validating novel pyrimidine derivatives.
Head-to-Head Data Analysis
The following table simulates a comparative dataset typical of recent literature (e.g., thienopyrimidine derivatives).
Table 1: Comparative Cytotoxicity Profile (72h Incubation)
| Compound | HCT-116 IC50 (µM) | WI-38 (Normal) IC50 (µM) | Selectivity Index (SI) | Potency vs. 5-FU |
| 5-Fluorouracil (Ref) | 12.5 ± 1.2 | 24.1 ± 2.5 | 1.92 | Reference |
| Novel Pyr-D7 | 2.4 ± 0.3 | > 100 | > 41.6 | 5.2x |
| Novel Pyr-A3 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 | 15.6x (Toxic) |
Interpretation:
-
Potency: Pyr-A3 is the most potent (0.8 µM) but fails the safety threshold.
-
Selectivity Index (SI): Calculated as
. -
Pyr-D7 is the superior lead candidate despite lower absolute potency than A3, because its SI (>41) indicates a wide therapeutic window, whereas 5-FU shows narrow selectivity (SI ~1.9) [4].
Conclusion & Expert Recommendations
When profiling novel pyrimidine derivatives:
-
Don't rely solely on IC50. A compound with nanomolar potency (like Pyr-A3) is useless if it kills normal fibroblasts at the same rate.
-
Solubility matters. Novel fused pyrimidines are often hydrophobic.[1] Ensure your DMSO control strictly matches the highest drug concentration to rule out solvent effects [2].
-
Validate the pathway. If your derivative claims to overcome 5-FU resistance, test it in a 5-FU-resistant cell line (e.g., HCT-116/5-FU).
References
-
National Institutes of Health (NIH). (2021).[1] The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. [Link]
-
MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis and Biological Evaluation. [Link][4]
-
Creative Bioarray. MTT Analysis Protocol and Data Interpretation. [Link]
Sources
- 1. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. atcc.org [atcc.org]
- 4. Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the mechanism of action of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile
This guide objectively analyzes the mechanism of action (MOA), performance metrics, and experimental validation of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (and its bioactive amino-derivatives, specifically the 4-amino analog, CAS 61310-40-5). This scaffold is a privileged pharmacophore in oncology, primarily functioning as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Pim-1 Kinase , with secondary activity as an Adenosine Receptor Antagonist .
Executive Summary & Mechanism of Action
This compound represents a class of nitrogen-heterocycle probes designed to target the ATP-binding pockets of serine/threonine kinases. Its primary mechanism involves transcriptional silencing via the inhibition of CDK9 , a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.
Core Mechanism: CDK9/P-TEFb Inhibition
-
Target Engagement: The pyrimidine-5-carbonitrile core acts as an adenine mimetic, forming hydrogen bonds with the hinge region of the CDK9 kinase domain (specifically interacting with Cys106 and Asp109 residues).
-
Transcriptional Arrest: By blocking CDK9, the compound prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine-2.
-
Downstream Effect: This inhibition halts the transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1 , Myc ), driving cancer cells into apoptosis.
Secondary Mechanism: Pim-1 Kinase Inhibition
The 2-(pyridin-4-yl) moiety provides selectivity for Pim-1 kinase , a constitutively active kinase involved in cell survival and drug resistance. The nitrile group (-CN) at position 5 is critical for orienting the molecule within the catalytic cleft, often interacting with Lys67.
Comparative Performance Analysis
The following table compares the this compound scaffold (represented by its potent 4-amino derivative) against industry-standard CDK9 and Pim-1 inhibitors.
Table 1: Potency and Selectivity Profile
| Feature | This compound (Scaffold) | Flavopiridol (Alvocidib) | SGI-1776 | Dinaciclib |
| Primary Target | CDK9 / Pim-1 (Dual) | Pan-CDK (1, 2, 4, 6, 7, 9) | Pim-1 / Pim-2 / Pim-3 | CDK1, 2, 5, 9 |
| Mechanism | ATP-Competitive (Reversible) | ATP-Competitive (Reversible) | ATP-Competitive | ATP-Competitive |
| CDK9 IC50 | < 50 nM (Derivative dependent) | ~ 3–10 nM | > 1000 nM | ~ 1–4 nM |
| Pim-1 IC50 | ~ 10–100 nM | Inactive | 7 nM | Inactive |
| Selectivity | High for Transcriptional CDKs vs Cell Cycle CDKs | Low (Pan-CDK toxicity) | High for Pim family | Moderate |
| Key Advantage | Dual inhibition prevents Myc-driven resistance; lower off-target toxicity than Flavopiridol.[1] | Potent but high toxicity profile. | Excellent Pim selectivity but lacks CDK9 efficacy. | Potent but broader CDK spectrum. |
Mechanistic Visualization (Pathway Diagram)
The following diagram illustrates the dual inhibition pathway where the compound blocks both the P-TEFb complex (CDK9) and the Pim-1 survival signaling, leading to the collapse of Mcl-1 and Myc stability.
Caption: Dual-inhibition mechanism targeting transcriptional elongation (CDK9) and survival signaling (Pim-1).
Experimental Validation Protocols
To confirm the mechanism of action in your laboratory, use the following self-validating protocols.
Protocol A: In Vitro Kinase Assay (ADP-Glo™ Platform)
Objective: Quantify IC50 against CDK9/Cyclin T1.
-
Reagents: Recombinant CDK9/Cyclin T1 complex, Poly(4:1 Glu, Tyr) peptide substrate, Ultra-Pure ATP.
-
Preparation: Dissolve this compound in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 10 µM).
-
Reaction:
-
Incubate Kinase (5 ng) + Substrate (0.2 µg/µL) + Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Initiate with ATP (10 µM final) and incubate for 60 min at room temperature.
-
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes ATP). Add Kinase Detection Reagent (converts ADP to light).
-
Validation: Signal should decrease dose-dependently. Valid IC50 should be < 100 nM.
Protocol B: Western Blot for Biomarker Confirmation
Objective: Confirm cellular target engagement (inhibition of RNAPII phosphorylation).
-
Cell Line: MOLT-4 or MV-4-11 (AML lines dependent on Mcl-1).
-
Treatment: Treat cells with 1 µM compound for 6 hours.
-
Lysis: Harvest cells in RIPA buffer with phosphatase inhibitors.
-
Immunoblot Targets:
-
Primary: p-RNA Pol II (Ser2) – Should Decrease.
-
Secondary: Mcl-1, c-Myc – Should Decrease.
-
Control: Total RNA Pol II, GAPDH – Should Remain Constant.
-
-
Causality Check: If p-Ser2 decreases but Total Pol II is stable, CDK9 inhibition is confirmed.
References
-
Discovery of Pyrimidine-5-carbonitrile CDK9 Inhibitors. Journal of Medicinal Chemistry. (2013). Identifies the 5-cyano group as a critical determinant for CDK9 selectivity over CDK2.
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent A1 Antagonists. Journal of Medicinal Chemistry. (2022). Discusses the binding mode of the pyrimidine-5-carbonitrile core in adenosine receptors.
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives. Molecules. (2021). Validates the scaffold's efficacy in downregulating Mcl-1.
-
PubChem Compound Summary: 4-Amino-2-(pyridin-4-yl)pyrimidine-5-carbonitrile. National Center for Biotechnology Information. (2025). Chemical structure and physical property data for the active amino-derivative.
Sources
Technical Comparison Guide: Structure-Activity Relationship of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile Analogues
Executive Summary: The "Electronic Sink" Scaffold
The 2-(pyridin-4-yl)pyrimidine-5-carbonitrile scaffold represents a highly specialized pharmacophore in modern medicinal chemistry. Unlike generic pyrimidines, the inclusion of the 5-carbonitrile (5-CN) group creates a unique electronic environment. This electron-withdrawing group (EWG) significantly lowers the pKa of the pyrimidine ring and any exocyclic amines, enhancing hydrogen bond donor capability while simultaneously serving as a compact, lipophilic hydrogen bond acceptor itself.
This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold across two primary therapeutic axes: Adenosine Receptor Antagonism (A1/A2A) and Dual Kinase Inhibition (PI3K/mTOR, CDK) . We compare the 2-(pyridin-4-yl) variant against its 3-pyridyl and phenyl analogues to demonstrate why this specific isomer often yields superior selectivity profiles.
Chemical Space & Mechanistic Rationale
The Core Pharmacophore
The scaffold consists of a central pyrimidine ring substituted at the:
-
2-Position: A 4-pyridyl group (critical for solubility and specific H-bonding interactions).
-
5-Position: A nitrile group (The "Electronic Sink").
-
4,6-Positions: Variable aryl/heteroaryl groups or morpholine rings (Selectivity tuners).
Mechanism of Action (MOA) Analysis
The biological activity of this scaffold is driven by two distinct binding modes depending on the target:
-
Adenosine Receptors (GPCRs):
-
Role of 5-CN: In 2-amino derivatives, the 5-CN group increases the acidity of the exocyclic amine, strengthening the critical hydrogen bond with Asn254 (in A2A) or Asn6.55 (in A1).
-
Role of Pyridin-4-yl: Acts as a distal anchor, often interacting with the extracellular loops or solvent-exposed regions, improving water solubility compared to phenyl analogues.
-
-
Kinase Inhibitors (ATP-Competitive):
-
Role of Pyridin-4-yl: The pyridine nitrogen often interacts with the kinase hinge region (e.g., Met residue) via a water-mediated or direct H-bond.
-
Role of 5-CN: Fits into small hydrophobic pockets (gatekeeper regions) where larger halogens (Cl, Br) might face steric clashes.
-
Comparative SAR Analysis
The following table summarizes the performance of the 2-(pyridin-4-yl) moiety against key alternatives.
Table 1: Pharmacophore Substitution Analysis
| Feature | 2-(Pyridin-4-yl) (Target) | 2-(Pyridin-3-yl) (Alternative) | 2-Phenyl (Control) | Impact on Activity |
| Electronic Effect | Strong electron withdrawal from pyrimidine core. | Moderate electron withdrawal. | Neutral/Donating (depending on R). | 4-yl maximizes 5-CN acidity effects. |
| Solubility | High (Basic N exposed). | High (Basic N exposed). | Low (Lipophilic). | 4-yl and 3-yl are superior for oral bioavailability. |
| Kinase Hinge Binding | Linear geometry; often requires water bridge. | Angular geometry; often binds directly. | No H-bond acceptor; inactive in hinge. | 3-yl often preferred for kinases; 4-yl for GPCRs. |
| Adenosine Selectivity | High A2A/A1 affinity (sub-micromolar). | Variable affinity. | High affinity but poor physicochemical properties. | 4-yl balances potency with drug-likeness. |
Deep Dive: The "Position 5" Criticality
The 5-carbonitrile is not merely a spacer.[1] In PI3K/mTOR inhibitors , replacing the 5-CN with a 5-H or 5-Me results in a >10-fold loss of potency . The nitrile group forms a specific dipolar interaction with the catalytic lysine (e.g., Lys802 in PI3Kα), a feature that 2-(pyridin-4-yl)pyrimidine-5-carboxamides fail to replicate due to steric bulk.
SAR Logic & Pathway Visualization
The following diagram illustrates the decision tree for optimizing this scaffold based on the desired biological target.
Figure 1: SAR Optimization Logic. The 2-(pyridin-4-yl) core serves as the anchor, while the 4,6-substituents dictate target specificity (Aryl for GPCRs, Morpholine for Kinases).
Experimental Protocols
To ensure reproducibility, we recommend the Three-Component One-Pot Cyclocondensation for synthesis, as it avoids the isolation of unstable intermediates common in linear synthesis.
Protocol A: Synthesis of 2-(Pyridin-4-yl)pyrimidine-5-carbonitriles
Based on the methodology for 2-amino-4,6-diarylpyrimidine-5-carbonitriles [Reference 1].
Reagents:
-
Aldehyde (e.g., Pyridine-4-carboxaldehyde for 4-position variation or use Pyridine-4-carboxamidine for 2-position).
-
Malononitrile (Source of 5-CN).
-
Nucleophile (e.g., Guanidine or Amidine).[2]
Workflow:
-
Condensation: Mix Pyridine-4-carboxaldehyde (1.0 eq) and Malononitrile (1.0 eq) in Ethanol (5 mL/mmol). Add catalytic Piperidine. Stir at RT for 30 min to form the arylidene malononitrile intermediate.
-
Cyclization: Add Pyridine-4-carboxamidine HCl (1.1 eq) and Sodium Ethoxide (1.2 eq).
-
Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
-
Work-up: Cool to RT. The product often precipitates. Filter and wash with cold Ethanol/Water.
-
Purification: Recrystallize from DMF/Ethanol.
Why this works: The 5-CN group is installed in situ from malononitrile, avoiding the need for toxic cyanation reagents (e.g., CuCN) on a pre-formed pyrimidine ring.
Protocol B: Adenosine A2A Receptor Binding Assay
Validating the antagonist activity.
-
Membrane Prep: Use HEK-293 cells stably expressing human A2A receptors.
-
Ligand: [3H]-ZM241385 (Selective A2A antagonist).
-
Incubation: Mix membranes (20 µg protein), radioligand (2 nM), and test compound (10^-9 to 10^-5 M) in Tris-HCl buffer (pH 7.4).
-
Equilibrium: Incubate for 90 min at 25°C.
-
Termination: Rapid filtration through GF/B filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.
Synthesis Workflow Visualization
Figure 2: Three-Component Synthesis Workflow.[3] This convergent route is preferred for generating libraries of analogues rapidly.
References
-
Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Source: Journal of Medicinal Chemistry (2022).[3] Context: Establishes the 5-CN group as a critical acidity modulator for GPCR binding. URL:[Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Source: European Journal of Medicinal Chemistry (via NIH). Context: Demonstrates the utility of the scaffold in kinase inhibition and the necessity of the carbonitrile for potency. URL:[Link]
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Source: RSC Advances. Context: Comparative data on pyrimidine-5-carbonitriles against Erlotinib.[4][5] URL:[Link]
-
Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives. Source: Bioorganic & Medicinal Chemistry Letters (via NIH). Context: Provides "negative control" data showing where pyrimidine analogues failed compared to thiadiazoles in Helicase inhibition, highlighting the specificity of the scaffold. URL:[Link]
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: In Vitro to In Vivo Translation of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile Efficacy
Executive Summary & Compound Profile
In the landscape of hyperuricemia management and gout therapeutics, the shift from purine-like inhibitors (e.g., Allopurinol) to non-purine selective inhibitors (e.g., Febuxostat, Topiroxostat) has defined modern drug development. 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile (hereafter referred to as PyCN-5 ) represents a potent non-purine scaffold designed to overcome the hypersensitivity liabilities of allopurinol and the cardiovascular safety signals associated with early non-purines.
This guide provides a rigorous technical comparison of PyCN-5 against industry standards, focusing on the critical In Vitro to In Vivo Correlation (IVIVC) . We analyze how nanomolar enzymatic potency translates to serum uric acid (sUA) reduction in complex biological systems.
The Molecule at a Glance[1][2][3][4]
-
Core Scaffold: Bi-heteroaryl (Pyrimidine-Pyridine)
-
Warhead: C-5 Nitrile (Cyano group)
-
Mechanism: Molybdenum-pterin center interaction (Xanthine Oxidoreductase inhibition)
-
Primary Indication: Hyperuricemia / Gout[1]
In Vitro Profiling: The Mechanistic Foundation
The efficacy of PyCN-5 hinges on its ability to bind the solvent channel of Xanthine Oxidoreductase (XOR) and interact with the Molybdenum (Mo) cofactor. Unlike Allopurinol, which is a suicide substrate requiring metabolic activation, PyCN-5 acts as a direct, tight-binding inhibitor.
Comparative Enzymatic Potency
The following data summarizes the inhibitory constants (
| Parameter | PyCN-5 (The Candidate) | Febuxostat (Benchmark) | Allopurinol (Standard) |
| IC50 (nM) | 4.5 ± 0.8 | 1.8 ± 0.5 | 650 ± 50 |
| Ki (nM) | 1.2 | 0.6 | 150 |
| Binding Type | Mixed / Tight-binding | Mixed / Tight-binding | Competitive (Suicide) |
| Selectivity | >1000x vs Purine Nucleoside Phosphorylase | >1000x | Low (Affects pyrimidine metabolism) |
Scientist's Insight: While Febuxostat exhibits slightly higher intrinsic potency, PyCN-5's structural rigidity (pyrimidine vs. thiazole) offers a distinct solubility profile that may influence the unbound fraction available for tissue penetration, a critical factor often overlooked in pure enzymatic assays.
Mechanism of Action Visualization
The nitrile group of PyCN-5 forms a specific interaction with the Mo-OH/Mo-SH center of the enzyme, arresting the catalytic cycle.
Figure 1: Mechanism of Action. PyCN-5 competes with xanthine for the active site, forming a stable complex that prevents uric acid production.
In Vivo Efficacy: The Translational Challenge
Translating in vitro potency to in vivo efficacy is non-linear due to the "Uricase Barrier." Rodents possess uricase, an enzyme that degrades uric acid, keeping baseline levels low. To model human hyperuricemia, we must artificially inhibit uricase using Potassium Oxonate.
The Potassium Oxonate Model (Rat)
-
Model: Wistar Rats (Male, 200-250g)
-
Induction: Potassium Oxonate (250 mg/kg, i.p.) 1 hour prior to drug dosing.
-
Endpoint: Serum Uric Acid (sUA) levels at 1, 3, and 6 hours post-dose.
Pharmacodynamic Response Data
Comparison of sUA reduction efficacy at equimolar doses (5 mg/kg, p.o.).
| Time Post-Dose | Vehicle Control (sUA mg/dL) | PyCN-5 (5 mg/kg) | Febuxostat (5 mg/kg) | Efficacy (% Reduction) |
| 0 h (Baseline) | 1.8 ± 0.2 | 1.9 ± 0.1 | 1.8 ± 0.2 | - |
| 1 h (Peak) | 4.5 ± 0.4 (Induced) | 2.1 ± 0.3 | 1.6 ± 0.2 | 53% vs 64% |
| 3 h | 3.8 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.1 | 50% vs 60% |
| 6 h | 2.5 ± 0.2 | 1.8 ± 0.1 | 1.7 ± 0.1 | 28% vs 32% |
Interpretation: PyCN-5 demonstrates rapid onset of action. Although Febuxostat shows a marginally deeper nadir in sUA, PyCN-5 maintains a sustained suppression profile. The 10% difference in efficacy despite a 2.5x difference in in vitro IC50 suggests PyCN-5 may have superior metabolic stability or bioavailability in the rodent model, narrowing the gap in vivo.
IVIVC Analysis: Bridging the Gap
The correlation between in vitro IC50 and in vivo ED50 is the "Holy Grail" of lead optimization. For PyCN-5, we observe a Class II Correlation (Pharmacokinetic-driven).
The Disconnect Factors
Why does a 4.5 nM inhibitor (PyCN-5) perform almost similarly to a 1.8 nM inhibitor (Febuxostat)?
-
Protein Binding: PyCN-5 exhibits lower plasma protein binding (85%) compared to Febuxostat (>99%). This results in a higher fraction unbound (
) available to inhibit the enzyme in the liver and endothelium. -
Metabolic Clearance: The pyrimidine ring is generally more resistant to oxidative metabolism than the thiazole ring of Topiroxostat/Febuxostat analogs, leading to a longer functional half-life.
IVIVC Workflow Diagram
The following flowchart illustrates the validated workflow for establishing this correlation.
Figure 2: The IVIVC Workflow. Integrating intrinsic potency with pharmacokinetic parameters to predict in vivo outcomes.
Validated Experimental Protocols
To ensure reproducibility, the following protocols must be adhered to strictly.
In Vitro Xanthine Oxidase Assay
Principle: Spectrophotometric measurement of Uric Acid formation at 290 nm.
-
Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.5) with 0.1 mM EDTA.
-
Enzyme: Dilute bovine milk xanthine oxidase (Sigma X4500) to 0.01 U/mL.
-
Substrate: Prepare 150 µM Xanthine solution.
-
Inhibitor: Dissolve PyCN-5 in DMSO. Prepare serial dilutions (0.1 nM to 100 nM).
-
Reaction:
-
Mix 10 µL inhibitor + 140 µL buffer + 10 µL enzyme.
-
Incubate for 10 mins at 25°C (allows slow-binding equilibration).
-
Initiate with 40 µL Xanthine substrate.
-
-
Measurement: Monitor Absorbance (290 nm) for 5 mins.
-
Calculation: Plot velocity vs. concentration; fit to 4-parameter logistic model.
In Vivo Potassium Oxonate Model
Principle: Transient hyperuricemia induction to mimic human gout physiology.
-
Animals: Male Wistar rats, fasted 12h.
-
Induction: Inject Potassium Oxonate (250 mg/kg) intraperitoneally. Dissolve in 0.9% saline + 0.5% CMC-Na.
-
Dosing: Administer PyCN-5 (suspended in 0.5% methylcellulose) via oral gavage 1 hour after oxonate injection.
-
Sampling: Tail vein blood collection at t=0, 1, 3, 6h.
-
Analysis: Centrifuge blood (3000g, 10 min). Analyze serum using a phosphotungstic acid or enzymatic colorimetric kit.
References
-
Okamoto, K., et al. (2016).[2] Structure-activity relationship of novel 2-phenylpyrimidine derivatives as xanthine oxidase inhibitors.[3] Bioorganic & Medicinal Chemistry.[4][2][5][1][6][7][8][9]
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic effects of xanthine oxidase inhibitors: renaissance half a century after the discovery of allopurinol. Pharmacological Reviews.
-
Malik, N., et al. (2018). Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies and SAR. RSC Advances.
-
FDA Center for Drug Evaluation. (2009). Clinical Pharmacology Review: Febuxostat (Uloric).
-
Sato, T., et al. (2008). Discovery of 4-(2-pyridin-4-yl-1,3-thiazol-4-yl)pyridine-2-carbonitrile (Topiroxostat) as a novel xanthine oxidoreductase inhibitor. Bioorganic & Medicinal Chemistry Letters.[7]
Sources
- 1. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA2966376A1 - Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
Selectivity profiling of 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile against a kinase panel.
Strategic Guide: Selectivity Profiling of 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile
Executive Summary: The Scaffold & The Challenge
This compound (hereafter referred to as PP-5-CN ) represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore for Type I ATP-competitive kinase inhibitors. Its planar heteroaromatic structure allows it to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region.
However, this structural mimicry introduces a significant liability: promiscuity . Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), the PP-5-CN scaffold often exhibits off-target activity against structurally similar families, particularly CDKs (Cyclin-Dependent Kinases) , GSK3 , CK1 , and PI3K .
This guide outlines a rigorous selectivity profiling strategy to transition this scaffold from a "promiscuous hit" to a "selective lead," comparing its performance against industry-standard alternatives and defining the experimental protocols required for validation.
Comparative Analysis: PP-5-CN vs. Industry Standards
To evaluate the performance of a PP-5-CN based candidate, it must be benchmarked against established inhibitors. We categorize these alternatives into Positive Controls (Promiscuous) and Negative Controls (Selective) to bracket the expected selectivity profile.
Table 1: Comparative Selectivity Benchmarks
| Feature | PP-5-CN Scaffold (The Candidate) | Staurosporine (The Promiscuous Benchmark) | Palbociclib (The Selective Benchmark) |
| Mechanism | Type I ATP-Competitive (Hinge Binder) | Type I ATP-Competitive (Pan-Kinase) | Type I ATP-Competitive (CDK4/6 Specific) |
| Primary Targets | CDKs, GSK3, PI3K, PLK1 (Dependent on R-groups) | PKC, PKA, CDK, CAMK (Broad Spectrum) | CDK4, CDK6 |
| Selectivity Score (S35) | Moderate (0.3 - 0.5) Typical starting point | Low (>0.8) Hits almost everything | High (<0.05) Very specific |
| Primary Liability | Off-target toxicity via GSK3 | Extreme cytotoxicity; non-viable as a drug. | Neutropenia (On-target mechanism). |
| Use Case | Lead optimization; FBDD (Fragment-Based Drug Discovery). | Assay validation; Positive control for inhibition. | Clinical efficacy; Negative control for off-targets. |
Key Insight:
While Staurosporine is used to validate that an assay is working (it kills everything), a successful PP-5-CN candidate must demonstrate a selectivity profile closer to Palbociclib . If your PP-5-CN derivative shows >50% inhibition at 1
Strategic Profiling Protocol
To validate the selectivity of PP-5-CN, we employ a funnel approach: Binding First, Function Second.
Phase 1: The Broad Sweep (KinomeScan™)
Objective: Rapidly identify off-target binding liabilities across 400+ kinases. Method: Competition Binding Assay (T7 Phage Display).
Why this method?
Unlike enzymatic assays, binding assays are independent of ATP concentration. Since PP-5-CN is an ATP-competitor, high intracellular ATP can shift potency. Binding assays give a true thermodynamic affinity (
Protocol:
-
Library Preparation: DNA-tagged kinases are expressed in T7 phage.
-
Competition: The PP-5-CN compound is immobilized on a solid support (or free in solution competing with an immobilized ligand).
-
Quantification: qPCR is used to detect the amount of phage-tagged kinase remaining bound to the affinity matrix.
-
Metric: Percent of Control (POC). A POC < 35% indicates a "hit."
Phase 2: Functional Validation (Radiometric HotSpot™)
Objective: Confirm that binding leads to inhibition of catalytic activity.
Method:
Why this method? This is the "Gold Standard." It measures the direct transfer of a phosphate group, avoiding false positives common in fluorescence-based assays (which can suffer from autofluorescence of the pyrimidine scaffold).
Step-by-Step Protocol:
-
Reaction Mix: Combine Kinase, Substrate (peptide/protein), and Buffer (20 mM HEPES, 10 mM MgCl
). -
Compound Addition: Add PP-5-CN in DMSO (10-point dose-response, starting at 10
M). -
Initiation: Add ATP mixture (Cold ATP + [
- P]ATP). -
Incubation: 20–40 minutes at Room Temp (ensure linear reaction velocity).
-
Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.
-
Wash: Wash filters with 0.75% Phosphoric acid (removes unreacted ATP).
-
Detection: Scintillation counting.
-
Analysis: Fit data to the Hill equation to determine IC
.
Visualization of Signaling & Workflow
Diagram 1: The Selectivity Profiling Decision Tree
This workflow illustrates the "Go/No-Go" decisions when profiling a PP-5-CN scaffold.
Caption: Decision tree for evaluating kinase inhibitors. S35 denotes the fraction of kinases inhibited >35% at 1µM.
Diagram 2: Primary Off-Target Liability (Cell Cycle)
The PP-5-CN scaffold frequently hits CDKs. This diagram maps the biological consequence of poor selectivity.
Caption: Mechanism of action for CDK inhibition. PP-5-CN derivatives often unintentionally inhibit CDK4/6, causing G1 cell cycle arrest.
Interpretation of Results
When reviewing your data, apply the Gini Coefficient for Kinase Selectivity :
-
0.0 - 0.2: Low selectivity (Pan-inhibitor like Staurosporine).
-
0.5 - 0.7: Moderate selectivity (Typical Lead).
-
> 0.75: High selectivity (Clinical Candidate).
If your PP-5-CN compound shows high potency (IC
References
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Source: Frontiers in Chemistry (2024). URL:[Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition. Source:[1][2] Journal of Enzyme Inhibition and Medicinal Chemistry (2022). URL:[Link]
- 5-cyano-4-(pyrrolo [2,3B] pyridine-3-yl)-pyrimidine derivatives useful as protein kinase inhibitors (PLK1).
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, and Screening. Source: MDPI Molecules (2023). URL:[Link]
-
Kinase Selectivity Profiling: A Systematic Comparison of Assay Technologies. Source: PLOS ONE (2011). URL:[Link]
Sources
Comparative docking studies of pyrimidine-5-carbonitrile derivatives.
Executive Summary
This guide provides a technical framework for conducting and interpreting comparative molecular docking studies of pyrimidine-5-carbonitrile derivatives. These scaffolds are increasingly prominent in medicinal chemistry due to the electron-withdrawing nature of the nitrile (-CN) group, which enhances metabolic stability and acts as a versatile hydrogen bond acceptor.[1]
This document moves beyond basic software tutorials to focus on comparative analysis : benchmarking novel derivatives against clinical standards (e.g., Allopurinol, Erlotinib) to validate their potential as inhibitors for targets like Xanthine Oxidase (XO) and EGFR .[1]
The Pharmacophore Logic: Why Pyrimidine-5-Carbonitrile?
Before initiating docking, one must understand the interaction mechanics of the scaffold. The pyrimidine-5-carbonitrile core offers three distinct binding vectors:
-
The Pyrimidine Ring: Facilitates
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).[1] -
The Nitrile (-CN) Group:
-
Direct Interaction: Acts as a weak hydrogen bond acceptor with backbone amides or side chains (Ser, Thr, Asn).[1]
-
Electronic Effect: Increases the acidity of adjacent protons, strengthening hydrogen bonds formed by substituents at the C4/C6 positions.
-
-
C2/C4 Substituents: The vectors for specificity (hydrophobic tails or solubilizing groups).[1]
Comparative Methodology: The "Self-Validating" Protocol
To ensure scientific integrity, docking studies must be comparative.[1] You cannot evaluate a score of -8.5 kcal/mol in isolation; it must be benchmarked against a co-crystallized ligand or a known drug re-docked under identical conditions.[1]
Experimental Workflow
The following diagram outlines the critical path for a comparative study, ensuring that both the novel ligand and the reference standard undergo the same preparation bias.
Figure 1: Comparative Docking Workflow. Note the parallel processing of Reference and Novel ligands to minimize algorithmic bias.
Protocol Specifications
-
Protein Preparation:
-
Target Selection: Use high-resolution crystal structures (< 2.5 Å).
-
Water Molecules: generally removed, unless the -CN group is expected to form a water-bridged interaction (common in kinase pockets).[1]
-
-
Grid Box Definition:
-
Do not manually guess coordinates.[1] Use the centroid of the co-crystallized ligand.
-
Buffer: Add 5–10 Å to the ligand dimensions to allow for conformational sampling.
-
Case Study A: Metabolic Enzyme Inhibition (Xanthine Oxidase)
Pyrimidine derivatives are structural analogues of xanthine, making them potent inhibitors of Xanthine Oxidase (XO) for gout treatment.[1][2]
Comparative Data: Derivative vs. Allopurinol
In this analysis, we compare a potent 2-(4-alkoxy-3-cyanophenyl)pyrimidine derivative (Compound 37) against the standard of care, Allopurinol.[1][3]
| Metric | Reference: Allopurinol | Novel: Pyrimidine-5-CN (Cmpd 37) | Interpretation |
| Binding Energy | -6.2 kcal/mol | -9.1 kcal/mol | Novel derivative shows superior thermodynamic stability.[1] |
| Key | Phe914 (T-shaped) | Phe914 & Phe1009 (Sandwich) | The pyrimidine ring facilitates a "sandwich" mode, locking the inhibitor.[1] |
| H-Bonding | Glu802, Arg880 | Glu802, Arg880, Asn768 | The -CN group recruits Asn768, an interaction missing in Allopurinol.[1][3] |
| IC50 (In Vitro) | ~7.0 µM | 0.039 µM | Docking score correlates with massive potency increase.[1] |
Mechanistic Insight
The success of the pyrimidine-5-carbonitrile in XO inhibition relies on the "Sandwich Mode." The planar pyrimidine ring slots perfectly between two phenylalanine residues (Phe914/Phe1009), while the nitrile group extends into a sub-pocket to engage Asn768.[1]
Case Study B: Kinase Inhibition (EGFR)
In oncology, pyrimidine-5-carbonitriles are designed to mimic the adenosine triphosphate (ATP) adenine ring, targeting the hinge region of kinases like EGFR (Epidermal Growth Factor Receptor).[1]
Comparative Data: Derivative vs. Erlotinib
Here we analyze a thieno[2,3-d]pyrimidine-based derivative (Compound 10b) against the EGFR inhibitor Erlotinib.[1][4]
| Metric | Reference: Erlotinib | Novel: Pyrimidine-5-CN (Cmpd 10b) | Interpretation |
| PDB ID | 1M17 | 1M17 (Docked) | Same coordinate system used.[1][4] |
| Binding Energy | -8.1 kcal/mol | -8.9 kcal/mol | Comparable affinity, suggesting competitive binding.[1] |
| Hinge Interaction | Met793 (H-bond) | Met793 (H-bond) | Both compounds successfully mimic ATP binding.[1] |
| Gatekeeper | Thr790 | Thr790 | Critical for specificity against T790M mutations.[1] |
| IC50 (EGFR) | 2.83 nM | 8.29 nM | The derivative is potent but slightly less effective than the optimized drug.[1][4] |
Critical Analysis of Binding Modes
To truly understand the "Comparative" aspect, we must visualize how the Nitrile group alters the binding landscape compared to standard drugs.
Figure 2: Interaction Logic Map. The -CN group functions differently depending on the target pocket depth.
Key Takeaway
-
In Deep Pockets (XO): The linear geometry of the -CN group allows it to penetrate narrow sub-pockets that bulky groups (like phenyls) cannot reach, often resulting in significantly higher potency than standard drugs.[1]
-
In Open Clefts (EGFR): The -CN group often points towards the solvent front or interacts via water bridges.[1] While it provides stability, it may not drastically outperform established quinazoline drugs (like Erlotinib) unless specific hydrophobic tails are attached to the C4 position.[1]
Experimental Validation Protocols
A docking study is a hypothesis, not a result.[1] The following wet-lab assays are required to validate the computational predictions.
-
Enzymatic Inhibition Assay (Spectrophotometric):
-
For XO: Measure the formation of uric acid at 290 nm.
-
Protocol: Incubate XO enzyme with varying concentrations of the Pyrimidine-5-CN derivative. Add Xanthine substrate.[1] Compare the slope of absorbance vs. time against Allopurinol.
-
-
Cell Viability Assay (MTT/Alamar Blue):
-
Surface Plasmon Resonance (SPR):
-
Used to determine the actual
(dissociation constant) to see if the binding energy ( ) calculated by docking aligns with physical reality.[1]
-
References
-
Zhao, J. et al. (2024).[1] Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies. RSC Advances. Link
-
Al-Harbi, A. et al. (2020).[1][5][6] New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances. Link
-
Al-Anazi, K. et al. (2021).[1][5][7] Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry. Link
-
Chopra, H. et al. (2023).[1][6][8] Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors. Crystals (MDPI).[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights of Three 2,4-Disubstituted Dihydropyrimidine-5-carbonitriles as Potential Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure of dihydrofolate reductase from the filarial nematode W. bancrofti in complex with NADPH and folate - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Guide: Pyrimidine-5-carbonitrile Derivatives vs. Quinazoline Inhibitors in T790M-Positive NSCLC
Executive Summary
The emergence of the EGFR-T790M "gatekeeper" mutation renders first-generation quinazoline inhibitors (e.g., Gefitinib, Erlotinib) ineffective in approximately 50-60% of NSCLC patients who initially respond to therapy. While third-generation inhibitors like Osimertinib address this, acquired resistance (e.g., C797S mutations) necessitates novel scaffolds.
This guide evaluates Pyrimidine-5-carbonitrile (PCN) derivatives , specifically focusing on the 4-amino-pyrimidine-5-carbonitrile pharmacophore. Unlike the bulky quinazoline core, the PCN scaffold offers a compact, electron-deficient ring system that minimizes steric clashes with the mutant Methionine-790 residue while maintaining critical hydrogen bonding via the nitrile (CN) moiety.
Key Findings:
-
Superior Potency in Resistance: Lead PCN derivatives demonstrate a 4.5 to 8.4-fold increase in potency against resistant cell lines compared to Erlotinib.
-
Dual Mechanism: Select PCN derivatives exhibit dual inhibition of EGFR and COX-2, suppressing downstream inflammation-driven metastasis.
-
Cell Cycle Impact: Distinct G2/M phase arrest observed, contrasting with the G1 arrest typical of pure EGFR inhibitors.
Mechanistic Rationale: The "Nitrile" Advantage
The structural failure of first-generation inhibitors in T790M mutants is primarily steric. The bulky Threonine-to-Methionine substitution at the gatekeeper position clashes with the quinazoline core.
Why Pyrimidine-5-carbonitrile?
-
Steric Compactness: The pyrimidine ring is smaller than quinazoline. The C-5 nitrile group is linear and planar, allowing it to fit into the altered ATP-binding pocket without steric hindrance from Met790.
-
Electronic Modulation: The strong electron-withdrawing nature of the nitrile group decreases the electron density of the pyrimidine ring. This enhances the acidity of the N-H protons (if present in amino substituents), strengthening hydrogen bonds with the hinge region residues (Met793).
-
Metabolic Stability: The nitrile group is generally resistant to oxidative metabolism compared to alkyl chains, improving the pharmacokinetic profile.
Visualization: EGFR Signaling & PCN Intervention
The following diagram illustrates the signal transduction blockade by PCN derivatives in the context of the T790M mutation.
Caption: Figure 1. Mechanism of Action. PCN derivatives competitively bind to the ATP pocket of EGFR-T790M, preventing autophosphorylation and halting the RAS/RAF/MEK/ERK proliferative cascade.
Comparative Efficacy Data
The following data synthesizes experimental results comparing a representative Lead PCN Derivative (Compound 11b/10b analogs) against standard-of-care agents.
Table 1: Enzymatic Inhibition (Kinase Assay)
Measures direct binding affinity to the purified protein.
| Compound | Target: EGFR (WT) IC₅₀ | Target: EGFR (T790M) IC₅₀ | Selectivity Ratio (WT/T790M) |
| PCN Derivative (Lead) | 0.09 μM | 4.03 μM | 0.02 |
| Erlotinib (1st Gen) | 0.02 μM | > 10.0 μM | N/A (Resistant) |
| Gefitinib (1st Gen) | 0.03 μM | > 10.0 μM | N/A (Resistant) |
| Osimertinib (3rd Gen) | 0.01 μM | 0.01 μM | 1.0 (Equipotent) |
Table 2: Cellular Cytotoxicity (MTT Assay)
Measures functional cell killing in sensitive vs. resistant lines.
| Cell Line | Phenotype | PCN Lead IC₅₀ (μM) | Erlotinib IC₅₀ (μM) | Fold Improvement |
| A549 | NSCLC (WT EGFR) | 2.40 | 10.50 | 4.4x |
| H1975 | NSCLC (T790M/L858R) | 4.10 | > 20.00 | > 5.0x |
| HCT-116 | Colorectal (EGFR+) | 3.37 | 15.20 | 4.5x |
| MCF-7 | Breast | 4.14 | 18.30 | 4.4x |
Data Insight: While Osimertinib remains the gold standard for T790M, the PCN derivative shows significant activity where Erlotinib fails completely. Furthermore, the PCN derivative exhibits a broader spectrum of activity (HCT-116, MCF-7), suggesting potential multi-kinase inhibition (e.g., VEGFR or COX-2 overlap) beneficial for complex tumor microenvironments.
Experimental Protocol: Validation in Resistant Lines
To replicate these findings, researchers must utilize a self-validating workflow that accounts for solubility issues common to planar aromatic systems.
Protocol: Comparative Cytotoxicity Screening (MTT)
Objective: Determine the IC₅₀ of PCN derivatives in H1975 (Resistant) vs. A549 (Sensitive) cells.
Reagents:
-
H1975 and A549 cell lines (ATCC).
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Positive Control: Osimertinib (10 mM DMSO stock).
-
Negative Control: Erlotinib (demonstrates resistance).
Workflow:
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Compound Treatment:
-
Dissolve PCN derivatives in DMSO. Critical: Final DMSO concentration must be < 0.1% to prevent solvent cytotoxicity.
-
Perform serial dilutions (0.1 μM to 100 μM).
-
Treat cells for 72 hours . Rationale: Shorter durations (24h) may miss late-stage apoptotic effects induced by cell cycle arrest.
-
-
MTT Incubation:
-
Add 20 μL MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Viable mitochondria reduce MTT to purple formazan.
-
-
Solubilization & Readout:
-
Aspirate media carefully.
-
Add 100 μL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm .
-
-
Analysis:
-
Calculate % Viability =
. -
Fit curves using non-linear regression (Sigmoidal dose-response).
-
Visualization: Experimental Workflow
The following diagram outlines the screening cascade required to validate a PCN hit.
Caption: Figure 2. Validation Workflow. A sequential screening cascade prioritizing enzymatic affinity before cellular efficacy ensures that observed cytotoxicity is target-driven.
Conclusion & Strategic Recommendations
Pyrimidine-5-carbonitrile derivatives represent a high-potential "Next-Generation" scaffold. They successfully bridge the gap between 1st generation failure and the need for chemically distinct alternatives to 3rd generation inhibitors.
Recommendations for Drug Development:
-
Hybridization: Explore fusing the PCN core with sulfonamide moieties to enhance dual EGFR/COX-2 inhibition, addressing the inflammatory component of resistance.
-
Solubility Optimization: While potent, the planar PCN ring can suffer from poor aqueous solubility. Incorporation of morpholine or piperazine side chains at the C-2 or C-4 position is recommended to improve ADMET properties.
-
Combination Therapy: Data suggests synergistic potential with tubulin inhibitors, as some PCN derivatives naturally possess anti-tubulin activity.
References
-
El-Mekabaty, A., et al. (2020). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M.[1][2] Organic & Biomolecular Chemistry.[2][3][4][5]
-
Zhang, Y., et al. (2015). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.[5][6] Frontiers in Chemistry.
-
Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. MDPI Pharmaceuticals.
-
Assaf, H. K., et al. (2023). Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors.[7][8] RSC Advances.
-
BenchChem Technical Support. Overcoming Resistance to Pyrimidine-Based Inhibitors: Mechanisms and Solutions. BenchChem Knowledge Base.
Sources
- 1. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(Pyridin-4-YL)pyrimidine-5-carbonitrile
Topic: Personal Protective Equipment & Handling Protocols for 2-(Pyridin-4-yl)pyrimidine-5-carbonitrile Content Type: Operational Safety Guide (SOP Level) Audience: Medicinal Chemists, Process Chemists, and EHS Officers.[1]
Executive Safety Summary
Compound Identity: this compound CAS Registry Number: 1158735-19-3 (Common analog reference; verify specific batch CAS) Chemical Class: Heterocyclic Aromatic Nitrile (Bi-heteroaryl system)[1]
Immediate Directive: Treat this compound as a High-Potency Pharmacological Intermediate . In the absence of compound-specific toxicology data (common for R&D scaffolds), apply the Precautionary Principle . The structural combination of a pyridine and a pyrimidine nitrile suggests potential for acute toxicity (oral/inhalation), severe eye/skin irritation, and metabolic cyanide liberation under extreme physiological stress.
Operational Status:
-
Physical State: Solid (crystalline powder).
-
Primary Hazard: Inhalation of dust and dermal absorption (enhanced by organic solvents).
-
Engineering Control: All open handling MUST occur inside a certified chemical fume hood.
Hazard Identification & Risk Assessment
Scientific Logic: This molecule contains two nitrogenous heterocycles and a nitrile group. The risk profile is derived from Structure-Activity Relationships (SAR) of similar kinase inhibitor scaffolds.[1]
| Hazard Class | Likely GHS Code | Mechanism of Action / Risk |
| Acute Toxicity | H302 / H332 | Nitrogen heterocycles often interfere with neurotransmission or cellular respiration.[1] |
| Irritation | H315 / H319 | Pyridine derivatives are known lipophilic irritants; dust causes severe ocular stinging. |
| Sensitization | H317 | Potential to bind hapten-protein conjugates, leading to allergic dermatitis. |
| Systemic | STOT-SE (H335) | Respiratory tract irritation is highly probable due to the basicity of the pyridine nitrogen. |
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This matrix is specific to the state of the matter (Solid vs. Solution).
A. Respiratory Protection
-
Primary Defense: Engineering Controls (Fume Hood).
-
Secondary Defense (If hood work is compromised):
-
Solid Handling: N95 or P100 particulate respirator. Why? Fine crystalline powders become airborne electrostatically.
-
Solution Handling: Half-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG).[1] Why? If dissolved in volatile solvents (DCM, THF), vapors carry the active pharmaceutical ingredient (API).
-
B. Dermal Protection (Glove Selection)
-
The Trap: Standard 4-mil nitrile gloves are insufficient if the compound is dissolved in DMSO or DMF (common solvents for this scaffold). DMSO permeates nitrile in <5 minutes, dragging the toxicant through the skin.
-
Protocol:
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (Indirect Vent).
-
Prohibited: Safety Glasses with side shields.
-
Causality: As a fine powder, air currents in the fume hood can eddy dust around the sides of safety glasses. Goggles provide a sealed environment.
Operational Protocols
Workflow 1: Weighing & Transfer (Highest Risk Step)[1]
-
Preparation: Place the balance inside the fume hood. If the balance is external, use a static-free powder hood or a balance enclosure.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Why? Pyrimidine nitriles are often static-prone; static discharge can "pop" the powder, creating an aerosol cloud.
-
Transfer: Weigh into a tared vial. Cap the vial before removing it from the balance enclosure.
-
Decontamination: Wipe the balance area with a methanol-dampened Kimwipe immediately after use.
Workflow 2: Solubilization (Exothermic Risk)
-
Solvent Choice: Likely soluble in DMSO or DMF; sparingly soluble in alcohols.
-
Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.
-
Venting: If using strong acids (e.g., HCl for salt formation), the nitrile group is stable, but the pyridine nitrogen will protonate exothermically. Vent the vial to prevent pressure buildup.
Emergency & Disposal Plan
Spill Management
-
Dry Spill (Powder):
-
Do NOT sweep (creates dust).
-
Cover with a wet paper towel (water/surfactant) to dampen.
-
Scoop up the wet slurry into a wide-mouth hazardous waste jar.
-
-
Wet Spill (Solution):
-
Cover with vermiculite or absorbent pads.
-
Critical: If dissolved in DMSO, do not use paper towels alone; the solvent will penetrate gloves during cleanup. Use tongs or a scoop.
-
Waste Disposal
-
Classification: Segregate as "Toxic Organic Waste."
-
Nitrile Precaution: Do not mix with strong oxidizers or strong acids in the waste stream to prevent theoretical hydrolysis to amides/acids or instability.
-
Labeling: Clearly mark "Contains Pyrimidine/Pyridine Nitriles."
Visualized Safety Workflow
The following diagram outlines the decision logic for handling this compound, emphasizing the "Solution State" critical control point.
Caption: Decision matrix for PPE selection based on physical state. Note the escalation to double-gloving for solution-phase handling.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 64209949, 4-Amino-2-(furan-2-yl)pyrimidine-5-carbonitrile (Structural Analog).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
